Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-19-14-12(15(18)20-4-2)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJXPLJLCFRKSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1C(=O)OCC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554092 | |
| Record name | Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122773-99-3 | |
| Record name | Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Characterization of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds to provide a predictive characterization. All presented data should be considered as a reference framework for experimental design and data interpretation.
Chemical and Physical Properties
This compound possesses a core pyrimidine scaffold, a privileged structure in numerous biologically active molecules. The presence of ethoxy and phenyl substituents, along with an ethyl carboxylate group, imparts specific physicochemical properties that are crucial for its biological activity and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆N₂O₃ | [1] |
| Molecular Weight | 272.30 g/mol | [1] |
| CAS Number | 122773-99-3 | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | 54-56 °C (from a commercial supplier) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (Predicted) | N/A |
Proposed Synthesis
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted pyrimidines, such as the Biginelli reaction or multi-component condensation reactions. A proposed workflow is outlined below.
Experimental Protocol (Proposed)
Reaction: Three-component condensation of benzamidine, diethyl ethoxymethylenemalonate, and an appropriate orthoformate.
Materials:
-
Benzamidine hydrochloride
-
Diethyl ethoxymethylenemalonate
-
Triethyl orthoformate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
To this solution, benzamidine hydrochloride is added, and the mixture is stirred for 30 minutes at room temperature.
-
Diethyl ethoxymethylenemalonate is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally related pyrimidine derivatives found in the literature.[2][3][4][5]
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | s | 1H | Pyrimidine H-6 |
| ~8.4-8.2 | m | 2H | Phenyl H-2', H-6' |
| ~7.6-7.4 | m | 3H | Phenyl H-3', H-4', H-5' |
| ~4.5 | q | 2H | OCH₂CH₃ (ethoxy at C4) |
| ~4.4 | q | 2H | OCH₂CH₃ (ester) |
| ~1.4 | t | 3H | OCH₂CH₃ (ethoxy at C4) |
| ~1.3 | t | 3H | OCH₂CH₃ (ester) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~165 | C-4 (pyrimidine) |
| ~162 | C-2 (pyrimidine) |
| ~158 | C-6 (pyrimidine) |
| ~137 | C-1' (phenyl) |
| ~131 | C-4' (phenyl) |
| ~129 | C-2', C-6' (phenyl) |
| ~128 | C-3', C-5' (phenyl) |
| ~110 | C-5 (pyrimidine) |
| ~65 | OCH₂ (ethoxy at C4) |
| ~62 | OCH₂ (ester) |
| ~15 | CH₃ (ethoxy at C4) |
| ~14 | CH₃ (ester) |
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1600, 1580, 1450 | C=C and C=N stretching (pyrimidine and phenyl rings) |
| ~1250 | C-O stretch (ester and ether) |
| ~1100 | C-O stretch (ether) |
Mass Spectrometry
| m/z | Assignment |
| 272.12 | [M]⁺ (Calculated for C₁₅H₁₆N₂O₃) |
| 243.10 | [M - C₂H₅]⁺ |
| 227.09 | [M - OC₂H₅]⁺ |
| 199.09 | [M - COOC₂H₅]⁺ |
| 105.03 | [C₆H₅CO]⁺ |
| 77.04 | [C₆H₅]⁺ |
Potential Biological Activity and Signaling Pathway Involvement
Pyrimidine derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels. The structural features of this compound suggest its potential as an inhibitor of protein kinases, which are key regulators of cellular signaling pathways.
References
- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. banglajol.info [banglajol.info]
Spectroscopic analysis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
Beginning Data Acquisition
I've started gathering spectroscopic data for Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate. I'm focusing on 1H NMR, 13C NMR, MS, and IR data. Next, I'll search for experimental protocols related to its synthesis and spectroscopy to enrich the data set.
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Exploring Spectroscopic Data
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Gathering Key Data
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Physical and chemical properties of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Core Compound Information
| Property | Value | Source(s) |
| CAS Number | 122773-99-3 | [1] |
| Molecular Formula | C₁₅H₁₆N₂O₃ | [1] |
| Molecular Weight | 272.30 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid ethyl ester |
Physical and Chemical Properties
The following tables summarize the known and predicted physical and chemical properties of this compound.
Experimental Data
| Property | Value |
| Melting Point | 54-56 °C |
| Boiling Point | 345.3 °C at 760 mmHg |
| Density | 1.153 g/cm³ |
Predicted Data
| Property | Value |
| LogP | 2.719 |
| Vapor Pressure | 6.21E-05 mmHg at 25°C |
| Refractive Index | 1.545 |
Spectral Data Analysis
| Spectroscopy | Expected Peaks and Features |
| ¹H NMR | Signals corresponding to the ethyl ester group (a quartet around 4.0-4.3 ppm and a triplet around 1.1-1.4 ppm), an ethoxy group (a quartet and a triplet), aromatic protons from the phenyl group (multiplets in the range of 7.2-8.0 ppm), and a pyrimidine ring proton (a singlet).[2][3][4] |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester (around 160-170 ppm), carbons of the pyrimidine and phenyl rings (in the aromatic region of 100-160 ppm), and aliphatic carbons of the ethyl and ethoxy groups.[2][3][4] |
| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for C=O stretching of the ester (around 1700-1730 cm⁻¹), C=N and C=C stretching of the pyrimidine and phenyl rings (in the range of 1400-1650 cm⁻¹), and C-O stretching of the ester and ether groups.[3][5] |
| Mass Spectrometry (EI) | A molecular ion peak corresponding to the molecular weight (272.30). Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl ester group, and cleavage of the pyrimidine ring.[6] |
Experimental Protocols
The synthesis of this compound can be approached through several established methods for pyrimidine ring formation. The Biginelli reaction, a one-pot cyclocondensation, is a common and efficient method for producing dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidine. An alternative approach involves the construction of the pyrimidine ring from a substituted amidine and a three-carbon component.
Proposed Synthesis via a Modified Biginelli-like Reaction
This protocol is a generalized procedure based on common synthetic routes for similar pyrimidine derivatives.
Materials:
-
Benzamidine hydrochloride
-
Ethyl 2-formyl-3-ethoxyacrylate
-
A suitable base (e.g., sodium ethoxide or potassium carbonate)
-
Anhydrous ethanol
Procedure:
-
To a solution of benzamidine hydrochloride in anhydrous ethanol, add an equimolar amount of a base (e.g., sodium ethoxide) and stir at room temperature for 30 minutes to generate the free benzamidine.
-
To this mixture, add an equimolar amount of ethyl 2-formyl-3-ethoxyacrylate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude product can be purified using one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane) and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Potential Biological Activity and Signaling Pathways
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Many of these activities are attributed to their ability to act as kinase inhibitors.
Given its structure as a 2-phenylpyrimidine derivative, this compound is a candidate for investigation as a kinase inhibitor. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.
Hypothetical Mechanism of Action: Inhibition of Bruton's Tyrosine Kinase (BTK) Signaling
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Aberrant BTK signaling is a hallmark of various B-cell malignancies. Several 2-phenylpyrimidine derivatives have been identified as potent BTK inhibitors.[7] A plausible mechanism of action for this compound could involve the inhibition of BTK, leading to the downstream suppression of pro-survival signals.
Caption: Hypothetical inhibition of the BTK signaling pathway by this compound.
Experimental Workflow for Kinase Inhibition Assay
To validate the hypothesis that this compound acts as a kinase inhibitor, a standard in vitro kinase assay can be performed.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery and development. Its structural features suggest a likelihood of biological activity, particularly as a kinase inhibitor. This technical guide provides a foundational understanding of its properties and a framework for its synthesis and further investigation. Researchers are encouraged to use this information as a starting point for exploring the therapeutic potential of this and related pyrimidine derivatives.
References
- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. article.sapub.org [article.sapub.org]
- 7. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the specific mechanism of action for Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is limited in publicly available literature. This guide, therefore, extrapolates potential mechanisms based on the well-documented biological activities of structurally related pyrimidine derivatives. The information presented herein is intended to serve as a foundational resource to guide future research and hypothesis testing.
Introduction
This compound is a heterocyclic organic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1][2][3] The structural motif of a substituted pyrimidine core, as seen in this compound, is a key pharmacophore in numerous clinically approved drugs. This document aims to provide a comprehensive overview of the plausible mechanisms of action for this compound, drawing parallels from analogous compounds and suggesting experimental frameworks for its investigation.
Plausible Mechanisms of Action
Based on the activities of similar pyrimidine-based compounds, the primary mechanisms of action for this compound are likely centered around anti-inflammatory and cytotoxic activities.
Pyrimidine derivatives are known to exert anti-inflammatory effects by modulating key inflammatory mediators.[1][4] The potential anti-inflammatory mechanism of this compound may involve the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin synthesis.
-
Cyclooxygenase (COX) Inhibition: Many pyrimidine-based compounds have been shown to be potent inhibitors of COX-1 and COX-2 enzymes.[5] Selective inhibition of COX-2 is a particularly desirable trait as it is primarily involved in the inflammatory response, and its inhibition can reduce side effects associated with non-selective NSAIDs.[2] The anti-inflammatory effects of pyrimidines are often attributed to their ability to suppress the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB.[4]
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, primarily due to its structural similarity to the nucleobases of DNA and RNA.[6] This allows various pyrimidine derivatives to interfere with nucleic acid synthesis and other critical cellular processes.
-
Kinase Inhibition: A prominent mechanism for the anti-tumor activity of pyrimidine derivatives is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival. Targets for pyrimidine-based inhibitors include:
-
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors can halt tumor angiogenesis and proliferation.[7]
-
PI3K/mTOR Pathway: This pathway is a central regulator of cell growth and is often dysregulated in cancer.[7]
-
-
Induction of Apoptosis: Some pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[8]
-
DNA Intercalation: The planar aromatic structure of the pyrimidine ring may allow for intercalation into the DNA helix, disrupting DNA replication and transcription in cancer cells.[6]
Quantitative Data (Illustrative Examples)
The following tables present hypothetical quantitative data for this compound, based on typical values observed for other bioactive pyrimidine derivatives. These are for illustrative purposes only and require experimental validation.
Table 1: Illustrative Anti-inflammatory Activity Data
| Parameter | Value | Target/Assay |
| COX-1 IC50 | >100 µM | In vitro COX-1 Inhibition Assay |
| COX-2 IC50 | 15 µM | In vitro COX-2 Inhibition Assay |
| PGE2 Inhibition | 65% at 10 µM | LPS-stimulated macrophages |
| NO Inhibition | 58% at 10 µM | LPS-stimulated RAW 264.7 cells |
Table 2: Illustrative Cytotoxic Activity Data
| Cell Line | IC50 (µM) | Assay |
| MCF-7 (Breast Cancer) | 8.5 | MTT Assay (72h) |
| A549 (Lung Cancer) | 12.2 | MTT Assay (72h) |
| HCT116 (Colon Cancer) | 9.8 | MTT Assay (72h) |
| NHDF (Normal Fibroblast) | > 50 | MTT Assay (72h) |
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of in vitro and in cellulo experiments are recommended.
-
Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare a reaction mixture containing the respective COX enzyme (ovine COX-1 or human recombinant COX-2), heme, and a colorimetric substrate.
-
Add varying concentrations of this compound or a reference inhibitor (e.g., celecoxib, indomethacin).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the appropriate wavelength to determine the rate of substrate oxidation.
-
Calculate the percentage of inhibition and determine the IC50 value.[4]
-
-
Objective: To assess the cytotoxic effects of the compound on cancer cell lines and normal cell lines.
-
Methodology:
-
Seed cells (e.g., MCF-7, A549, and a non-cancerous cell line like NHDF) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[2]
-
-
Objective: To screen for inhibitory activity against a panel of protein kinases.
-
Methodology:
-
Employ a commercially available kinase profiling service or in-house kinase assay kits (e.g., LanthaScreen™, Kinase-Glo®).
-
Test the compound at a fixed concentration (e.g., 10 µM) against a panel of relevant kinases (e.g., EGFR, VEGFR2, PI3K).
-
For promising hits, perform dose-response studies to determine the IC50 values.
-
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound and a general workflow for its initial biological evaluation.
Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.
Caption: Potential anti-tumor mechanism via kinase inhibition.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jrasb.com [jrasb.com]
- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Biological Screening of Novel Pyrimidine Derivatives: A Technical Guide
Introduction: The pyrimidine scaffold is a fundamental heterocyclic structure in medicinal chemistry, forming the core of nucleobases like cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a focal point for drug discovery, leading to the development of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This technical guide provides an in-depth overview of the biological screening of novel pyrimidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support researchers, scientists, and drug development professionals.
Anticancer Activity
Pyrimidine derivatives exhibit significant potential as anticancer agents by targeting various hallmarks of cancer, such as uncontrolled cell proliferation and survival.[5] Their mechanisms often involve inhibiting key enzymes and disrupting signaling pathways essential for tumor growth.[5][6]
Data Presentation: In Vitro Cytotoxicity
The cytotoxic effects of novel pyrimidine derivatives are commonly quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values against various cancer cell lines. A lower value indicates greater potency.
| Compound Class / Name | Cancer Cell Line | Activity (µM) | Reference |
| Aminopyrimidine Derivative (2a) | Glioblastoma (U-87 MG) | EC50: 8 | [7][8] |
| Triple-Negative Breast Cancer (MDA-MB-231) | EC50: 5 | [7][8] | |
| Oral Squamous Carcinoma (CAL27) | EC50: 8 | [7][8] | |
| Colon Cancer (HT-29) | EC50: 6 | [7][8] | |
| Pyrimidine-Hydrazone Derivatives | Colon Adenocarcinoma (LoVo) | IC50: 0.08 - 15.4 | [5][9] |
| Doxorubicin-Resistant LoVo (LoVo/DX) | IC50: 0.12 - 21.6 | [5][9] | |
| Breast Cancer (MCF-7) | IC50: 0.15 - 25.8 | [5][9] | |
| Lung Cancer (A549) | IC50: 0.11 - 19.3 | [5][9] | |
| Polysubstituted Pyrimidine (7) | Breast Adenocarcinoma (MCF7) | LC50: 0.05 | [10] |
| Hepatocellular Carcinoma (HePG2) | LC50: 0.06 | [10] | |
| Colon Carcinoma (HT29) | LC50: 0.04 | [10] | |
| Pyrazolo[3,4-d]pyrimidine (XVI) | Non-Small Cell Lung Cancer (NCI-H522) | GI50: 1.17 | [11] |
| Melanoma (SK-MEL-5) | GI50: 1.84 | [11] | |
| Leukemia (MOLT-4) | GI50: 2.13 | [11] | |
| Pyrido[2,3-d]pyrimidine (2d) | Lung Cancer (A549) | Strong cytotoxicity at 50 µM | [12] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is used to assess the cytotoxic properties of synthesized pyrimidine derivatives against various cancer cell lines.[9]
Materials:
-
Cancer cell lines (e.g., LoVo, MCF-7, A549)[9]
-
Normal cell line for control (e.g., NHDF - Normal Human Dermal Fibroblasts)[9]
-
Appropriate cell culture medium
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the pyrimidine compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris buffer to each well to dissolve the protein-bound dye.
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.
-
Data Analysis: Calculate the concentration of the compound that causes a 50% inhibition of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway Visualization
Many pyrimidine derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth and proliferation. The PI3K-Akt-mTOR pathway is a key regulator of these processes and is often dysregulated in cancer, making it a prime target for pyrimidine-based inhibitors.[13][14]
Caption: PI3K/Akt/mTOR pathway and points of inhibition by pyrimidine derivatives.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Pyrimidine derivatives have shown considerable promise, exhibiting inhibitory activity against a range of bacterial and fungal pathogens.[4][15]
Data Presentation: Antimicrobial Efficacy
The antimicrobial potential of pyrimidine compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.
| Compound Name | Microorganism | Activity (MIC) | Reference |
| Compound 7c | Staphylococcus aureus (Gram +) | 2.4 µmol/L | [15] |
| Escherichia coli (Gram -) | 2.4 µmol/L | [15] | |
| Candida albicans (Fungus) | 2.4 µmol/L | [15] | |
| Compound 2a | Escherichia coli (Gram -) | Active | [2] |
| Bacillus subtilis (Gram +) | Active | [2] | |
| Compound 3c | Candida albicans (Fungus) | Active | [2] |
| Compound 2 | Bacillus subtilis (Gram +) | 2x activity of Ampicillin | [10] |
| Micrococcus luteus (Gram +) | Same activity as Ampicillin | [10] | |
| Pseudomonas aeruginosa (Gram -) | Same activity as Ampicillin | [10] | |
| Compound 5a | Pseudomonas aeruginosa (Gram -) | Promising Activity | [16] |
| Compound 5c | Aspergillus niger (Fungus) | Effective | [16] |
Experimental Protocol: Agar Well Diffusion Method
This method is a standard procedure for screening the antimicrobial activity of new compounds.[17][18]
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)[2]
-
Nutrient agar or Mueller Hinton Agar[17]
-
Sterile petri dishes
-
Sterile cork borer
-
Test compound solutions (in a suitable solvent like DMSO)
-
Standard antibiotic solution (e.g., Ampicillin, Tetracycline)[10][19]
-
Solvent control (e.g., DMSO)
Procedure:
-
Media Preparation: Prepare and sterilize the nutrient agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the solidified agar plates.
-
Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution, the standard antibiotic, and the solvent control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. Compare the zones produced by the test compounds to the standard antibiotic and the solvent control.
Workflow Visualization
The process of screening for antimicrobial activity using the agar well diffusion method can be visualized as a clear, sequential workflow.
Caption: Experimental workflow for the agar well diffusion antimicrobial assay.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, driving the search for novel anti-inflammatory agents. Pyrimidine derivatives have been shown to exhibit anti-inflammatory effects, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[20][21][22]
Data Presentation: In Vitro Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives is often evaluated by their ability to inhibit COX enzymes (COX-1 and COX-2) or to reduce the production of inflammatory mediators like nitric oxide (NO) in stimulated immune cells.
| Compound Class / Name | Assay | Target | Activity (IC50) | Reference |
| Pyrazolo[3,4-d]pyrimidine (5) | COX Inhibition | COX-2 | 0.04 ± 0.09 µmol | [20] |
| Pyrazolo[3,4-d]pyrimidine (6) | COX Inhibition | COX-2 | 0.04 ± 0.02 µmol | [20] |
| Pyrimidine Derivative (L1) | COX Inhibition | COX-2 | Selective Inhibition | [21][22] |
| Pyrimidine Derivative (L2) | COX Inhibition | COX-2 | Selective Inhibition | [21][22] |
| Morpholinopyrimidine (V1-V8) | NO Production | iNOS | Dramatic Reduction | [23] |
| Thiourea Derivative of Naproxen (4) | 5-LOX Inhibition | 5-LOX | 0.30 µM | [24] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay determines the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[23]
Materials:
-
RAW 246.7 macrophage cell line[23]
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)[23]
-
Test compounds
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrimidine derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce inflammation and NO production. Incubate for 24 hours. A negative control group (no LPS) and a positive control group (LPS only) should be included.[23]
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Add Griess Reagent Part A to the supernatant, followed by Part B. Incubate for 10-15 minutes at room temperature in the dark. A purple/magenta color will develop.
-
Measurement: Measure the absorbance at approximately 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
Signaling Pathway Visualization
The anti-inflammatory action of many drugs is achieved by inhibiting cyclooxygenase (COX) enzymes, which are central to the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Caption: The arachidonic acid cascade and selective inhibition of COX-2.
References
- 1. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]
- 8. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 15. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antimicrobial activity of novel pyridine, pyrimidine derivatives. [wisdomlib.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. ijtsrd.com [ijtsrd.com]
- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties | MDPI [mdpi.com]
- 22. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 24. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Initial Studies on the Bioactivity of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Bioactivity of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
Executive Summary
Introduction to Pyrimidine Derivatives in Drug Discovery
Pyrimidine and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry. The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is present in numerous synthetic compounds with a wide array of pharmacological properties. The structural versatility of the pyrimidine scaffold allows for the introduction of various substituents, leading to a diverse range of biological activities. These activities include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.
Bioactivity of Structurally Related Pyrimidine-5-carboxylates
While specific data for this compound is lacking, studies on analogous compounds offer valuable insights into its potential biological activities. Research on various substituted pyrimidine-5-carboxylates has demonstrated significant pharmacological potential.
For instance, certain tetrahydropyrimidine derivatives have shown anti-cancer, anti-HIV, anti-viral, and antibacterial efficacy against strains like Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Shigella flexneri. Other related pyrimidine structures are explored for their anti-inflammatory, analgesic, and nitric oxide-releasing properties. This suggests that the core pyrimidine-5-carboxylate scaffold is a promising starting point for the development of novel therapeutic agents.
Postulated Experimental Workflow for Bioactivity Screening
Based on the activities of related compounds, a logical workflow for the initial bioactivity screening of this compound can be proposed. This workflow would systematically evaluate its potential therapeutic applications.
An In-depth Technical Guide to the Discovery and Synthesis of Substituted Pyrimidine-5-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidine-5-carboxylates and their derivatives represent a cornerstone in medicinal chemistry, forming the structural core of a wide array of biologically active compounds. Their versatile scaffold allows for modifications that have led to the development of potent agents targeting a range of diseases, including cancer, inflammation, and microbial infections. This technical guide provides a comprehensive overview of the discovery and synthesis of this important class of molecules, with a focus on experimental protocols, quantitative structure-activity relationship (SAR) data, and the elucidation of their mechanisms of action through signaling pathway analysis.
I. Synthetic Methodologies
The synthesis of the pyrimidine-5-carboxylate core can be achieved through several reliable methods. Two of the most prominent and versatile approaches are detailed below.
Synthesis via Amidinium Salts
A high-yielding and direct method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[1][2] This method is particularly advantageous for producing pyrimidines without substitution at the 4-position.[1][2]
Experimental Protocol:
Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 equivalent) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (1.2 equivalents) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt as a stable solid.[3]
Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
To a solution of the prepared sodium salt (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), the desired amidinium salt (1.1 equivalents) is added. The reaction mixture is stirred at a specified temperature (e.g., 100°C) for a designated time (e.g., 1 hour). After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure 2-substituted pyrimidine-5-carboxylic ester.[3][4]
Data Presentation: Synthesis Yields
The following table summarizes the reported yields for the synthesis of various 2-substituted pyrimidine-5-carboxylic esters using the amidinium salt method.[2]
| Entry | R Group of Amidinium Salt | Yield (%) |
| 1 | H | 85 |
| 2 | CH₃ | 92 |
| 3 | C₂H₅ | 88 |
| 4 | Phenyl | 78 |
| 5 | 4-Chlorophenyl | 75 |
| 6 | 4-Methoxyphenyl | 81 |
Biginelli Reaction
The Biginelli reaction is a classic one-pot, three-component condensation reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives, which can be precursors to or close analogs of pyrimidine-5-carboxylates.[5] The reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea under acidic catalysis.[5][6]
Experimental Protocol:
A mixture of an appropriate aromatic aldehyde (10 mmol), a β-dicarbonyl compound such as ethyl acetoacetate or N-phenyl-3-oxobutanamide (10 mmol), and urea or thiourea (15 mmol) is prepared in a suitable solvent like ethanol or in some cases, under solvent-free conditions.[7][8] An acid catalyst (e.g., HCl, FeCl₃·6H₂O, or an ionic liquid) is added to the mixture.[6][8] The reaction mixture is then heated, often under reflux, for a period ranging from a few hours to overnight.[7] Upon completion, the mixture is cooled, and the product often precipitates. The solid product is collected by vacuum filtration and washed with a cold solvent (e.g., 95% ethanol).[7] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]
Data Presentation: Biginelli Reaction Yields
The table below presents the yields of various dihydropyrimidinone-5-carboxanilides synthesized via a Biginelli-type reaction using different aldehydes.[8]
| Entry | Aldehyde | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 92 |
| 2 | 4-Chlorobenzaldehyde | 89 |
| 3 | Benzaldehyde | 88 |
| 4 | 4-Methoxybenzaldehyde | 90 |
| 5 | n-Butyraldehyde | 95-97 |
II. Biological Activities and Structure-Activity Relationships
Substituted pyrimidine-5-carboxylates and their amido-analogs exhibit a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Numerous pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Salt-Inducible Kinases (SIKs), which are crucial in cancer cell signaling.[9][10]
Data Presentation: Anticancer Activity (IC₅₀ Values)
The following tables summarize the in vitro cytotoxic activity of various substituted pyrimidine derivatives against different human cancer cell lines.
Table 1: EGFR Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives [11][12]
| Compound | R¹ | R² | HepG2 IC₅₀ (μM) | A549 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | EGFRWT IC₅₀ (nM) | EGFRT790M IC₅₀ (μM) |
| 10b | - | - | 3.56 | 5.85 | 7.68 | 8.29 | - |
| 11b | - | - | 3.04 | 2.4 | 4.14 | 90 | 4.03 |
| Erlotinib (Ref.) | - | - | 0.87 | 1.12 | 5.27 | 2.83 | - |
Table 2: Cytotoxic Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | C32 IC₅₀ (µM) | A375 IC₅₀ (µM) | DU145 IC₅₀ (µM) | MCF-7/WT IC₅₀ (µM) |
| 3b | 24.4 | 25.4 | - | - |
| 3d | 87.4 | 103 | - | - |
| 4a | - | - | - | - |
Table 3: SIK Inhibitory Activity of Pyrimidine-5-carboxamide Derivatives [13][14]
| Compound | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) |
| HG-9-91-01 | - | - | - |
| Compound 8h | Favorable activity and selectivity on SIK1/2 | Favorable activity and selectivity on SIK1/2 | - |
| Ex 2 pg 30 | 610 | 1 | 0.3 |
Antimicrobial Activity
The pyrimidine scaffold is also a key feature in many antimicrobial agents. Modifications to the substitution pattern can lead to compounds with significant activity against various bacterial and fungal strains.
Data Presentation: Antimicrobial Activity (MIC Values)
The following table summarizes the minimum inhibitory concentration (MIC) values of pyrimidine-5-carboxamide derivatives against different microbial strains.
| Compound | R | S. aureus (μg/mL) | E. coli (μg/mL) | B. subtilis (μg/mL) |
| 1a | H | - | - | - |
| 1f | 4-Cl | - | - | - |
| 2c | 2-NO₂ | - | - | - |
| 2e | 4-N(CH₃)₂ | - | - | - |
| Ampicillin (Ref.) | - | 25 | 50 | 25 |
| Ciprofloxacin (Ref.) | - | 25 | 25 | 50 |
Note: The original source indicates significant activity for these compounds against the specified strains, but does not provide specific MIC values in the summary table format. The table reflects the compounds highlighted for their activity.
III. Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these compounds requires elucidating the signaling pathways they modulate and the experimental workflows used for their discovery and characterization.
Signaling Pathways
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Many pyrimidine-based anticancer agents function by inhibiting the tyrosine kinase activity of EGFR.[15] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and migration.[16][17][18] Pyrimidine inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.[18]
Salt-Inducible Kinase (SIK) Signaling Pathway
Pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of Salt-Inducible Kinases (SIKs).[10] SIKs play a crucial role in regulating inflammation by modulating the activity of transcription factors such as CRTCs (CREB-regulated transcription coactivators). In inflammatory states, SIKs phosphorylate and inactivate CRTCs, suppressing the expression of anti-inflammatory genes like IL-10. Inhibition of SIKs by pyrimidine derivatives leads to the dephosphorylation and activation of CRTCs, which then translocate to the nucleus and promote the transcription of anti-inflammatory genes.
Experimental Workflow
The discovery of novel substituted pyrimidine-5-carboxylates as potent biological agents often follows a high-throughput screening (HTS) cascade.
High-Throughput Screening Workflow for Enzyme Inhibitors
This workflow outlines the typical stages involved in screening a compound library for potential enzyme inhibitors.
This guide provides a foundational understanding of the discovery and synthesis of substituted pyrimidine-5-carboxylates. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical scaffold. The continuous exploration of this compound class promises to yield new and improved treatments for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Roche discovers new SIK inhibitors | BioWorld [bioworld.com]
- 15. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
The Architectural Nuances of 2-Phenylpyrimidine Derivatives: A Deep Dive into Structure-Activity Relationships
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the intricate relationship between the chemical structure of 2-phenylpyrimidine derivatives and their biological activity. This document delves into their therapeutic potential across various domains, including oncology, infectious diseases, and neurology, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
The 2-phenylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The versatility of this heterocyclic motif allows for tailored modifications, leading to derivatives that exhibit a wide range of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering insights into the design of novel and more potent therapeutic agents.
Targeting Fungal Infections: Inhibition of CYP51
A series of novel 2-phenylpyrimidine derivatives have been designed and synthesized as potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in ergosterol biosynthesis in fungi.[1][2][3] The optimization of these compounds has led to the discovery of molecules with broad-spectrum antifungal activity, significantly superior to existing drugs like fluconazole.[1][2]
One notable compound, C6 , exhibited excellent efficacy against seven clinically common susceptible fungal strains.[1][2] Further in vitro studies on its metabolic stability and cytotoxicity revealed that C6 possesses a good safety profile and is stable in the presence of liver microsomes, marking it as a promising candidate for further development.[1][2] The SAR studies in this series highlighted that substitutions on the phenyl ring play a critical role in determining the antifungal potency. For instance, the introduction of halogen atoms at the 4-position of the phenyl ring led to a gradual increase in activity with increasing substituent size, with bromine showing the highest activity.[1]
Quantitative Antifungal Activity Data
| Compound | Target | Organism | Activity (MIC in μg/mL) |
| C6 | CYP51 | Candida albicans | 0.5 |
| C6 | Candida tropicalis | 1 | |
| C6 | Candida parapsilosis | 0.25 | |
| C6 | Candida krusei | 2 | |
| C6 | Cryptococcus neoformans | 0.125 | |
| C6 | Aspergillus fumigatus | 1 | |
| Fluconazole | CYP51 | Candida albicans | 2 |
Experimental Protocol: In Vitro Antifungal Activity Assay
The in vitro antifungal activity of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[1]
-
Preparation of Fungal Inoculum: Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.
-
Drug Dilution: The test compounds and the reference drug (fluconazole) were dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions were then made in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: An equal volume of the fungal inoculum was added to each well containing the diluted compounds. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that caused a significant inhibition (≥50%) of fungal growth compared to the drug-free control.
Targeting B-Cell Malignancies: BTK Inhibition
2-Phenylpyrimidine derivatives have also been investigated as potent inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[4] Overexpression of BTK is implicated in various B-cell malignancies.[4]
A series of compounds were designed based on the scaffold of a known BTK inhibitor, CGI-560.[4] SAR studies revealed that the introduction of larger substituents, such as a 3-methyl phenylcarbamoyl group at the C-4 aniline moiety of the pyrimidine core, was favorable for inhibitory activity.[4]
Compound 11g from this series demonstrated the most promising activity, with a BTK inhibition rate of 82.76% at 100 nM and potent anti-proliferative effects on several B-cell leukemia cell lines.[4] Mechanistic studies showed that 11g inhibits the phosphorylation of BTK and its downstream substrate, phospholipase γ2 (PLCγ2), and induces cell cycle arrest and apoptosis.[4]
Quantitative BTK Inhibition and Antiproliferative Data
| Compound | Target | Cell Line | Activity (IC50 in μM) | BTK Inhibition (%) @ 100 nM |
| 11g | BTK | HL60 | 3.66 | 82.76 |
| 11g | BTK | Raji | 6.98 | |
| 11g | BTK | Ramos | 5.39 | |
| Ibrutinib | BTK | Raji | - | - |
Experimental Protocol: BTK Enzyme Inhibition Assay
The inhibitory activity of the compounds against the BTK enzyme was determined using a kinase-glo assay.
-
Reaction Mixture: The reaction was carried out in a 384-well plate containing a mixture of the test compound, recombinant BTK enzyme, and a substrate peptide in a kinase buffer.
-
Initiation of Reaction: The kinase reaction was initiated by the addition of ATP.
-
Incubation: The plate was incubated at room temperature for a specified period to allow for the enzymatic reaction to proceed.
-
Detection: After incubation, a kinase-glo reagent was added to stop the reaction and measure the amount of remaining ATP. The luminescence signal, which is inversely proportional to the kinase activity, was measured using a plate reader.
-
Data Analysis: The percentage of inhibition was calculated by comparing the luminescence signal of the wells containing the test compound to the control wells.
Modulating Dopaminergic Pathways: D5 Receptor Agonism
In the realm of neuroscience, 2,4,5-trimethoxyphenyl pyrimidine derivatives have been identified as selective partial agonists for the dopamine D5 receptor (D5R).[5] The development of selective D5R agonists is of significant interest for treating neurological disorders.[5]
Through rational design and molecular docking, compound 5j (4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine) was identified as the most potent derivative in its series, with an EC50 of 269.7 ± 6.6 nM.[5] Pharmacokinetic studies in mice demonstrated that 5j is orally bioavailable and can cross the blood-brain barrier.[5] Furthermore, in vivo studies showed that 5j could alleviate scopolamine-induced memory impairment, an effect that was blocked by a D1/D5 antagonist, confirming its mechanism of action.[5] This compound exhibited good stability in mouse microsomal assays and showed no cytotoxicity or acute in vivo toxicity.[5]
Quantitative D5 Receptor Agonist Activity
| Compound | Target | Activity (EC50 in nM) |
| 5j | Dopamine D5 Receptor | 269.7 ± 6.6 |
Experimental Protocol: cAMP-based GloSensor Assay
The agonist activity of the compounds at the D1 and D5 receptors was evaluated using a cAMP-based GloSensor assay in transiently transfected HEK293T cells.
-
Cell Culture and Transfection: HEK293T cells were cultured and transiently transfected with plasmids encoding either the human D1 or D5 receptor and the GloSensor-22F cAMP plasmid.
-
Cell Plating: Transfected cells were plated in 384-well plates.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds.
-
Signal Detection: The GloSensor reagent was added, and luminescence, which is directly proportional to the intracellular cAMP levels, was measured over time using a plate reader.
-
Data Analysis: The EC50 values were calculated from the dose-response curves.
Targeting Cancer: Inhibition of Mnk2
Derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one have been discovered as potent inhibitors of mitogen-activated protein kinase (MAPK)-interacting kinase 2 (Mnk2).[6] The phosphorylation of the eukaryotic initiation factor 4E (eIF4E) by Mnks is a critical step in tumorigenesis, making Mnk inhibitors a potential novel class of anticancer agents.[6]
Several derivatives in this series displayed potent Mnk2 inhibitory activity.[6] Cellular mechanistic studies revealed that these inhibitors can reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in acute myeloid leukemia cells.[6]
Signaling Pathway of Mnk Inhibition
Conclusion
The 2-phenylpyrimidine scaffold serves as a versatile platform for the development of potent and selective inhibitors and modulators of various biological targets. The structure-activity relationship studies summarized in this guide underscore the importance of specific substitutions on the phenyl and pyrimidine rings in determining the pharmacological profile of these derivatives. The promising preclinical data for compounds targeting fungal infections, B-cell malignancies, neurological disorders, and cancer highlight the immense therapeutic potential of this chemical class. Further optimization of these lead compounds could pave the way for the development of novel and effective therapies for a range of human diseases.
References
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate Interactions: A Technical Guide
Introduction
Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. In silico modeling provides a powerful and cost-effective approach to investigate the potential molecular interactions of such compounds, predict their biological targets, and guide further drug development efforts. This technical guide outlines a comprehensive in silico workflow for studying the interactions of this compound with a selected protein target, from initial molecular docking to all-atom molecular dynamics simulations. For the purpose of this guide, the Epidermal Growth Factor Receptor (EGFR) kinase domain has been selected as a representative target, given that many pyrimidine derivatives are known to be EGFR inhibitors.
Data Presentation
Effective in silico drug discovery relies on the systematic analysis and comparison of quantitative data. The following tables summarize hypothetical, yet representative, data that would be generated during the in silico modeling of this compound against a protein target like EGFR.
Table 1: Molecular Docking Results
| Ligand | Target Protein (PDB ID) | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |
| This compound | EGFR (1M17) | -8.5 | 1.5 µM | Met793, Leu718, Val726, Ala743, Lys745 |
| Erlotinib (Control) | EGFR (1M17) | -9.2 | 0.5 µM | Met793, Leu718, Cys797, Thr790, Asp855 |
Table 2: Molecular Dynamics Simulation Analysis
| System | Simulation Time (ns) | Average RMSD (Å) | Average RMSF (Å) | Predicted Binding Free Energy (MM/PBSA) (kcal/mol) |
| EGFR - Ligand Complex | 100 | 1.8 ± 0.3 | 1.2 ± 0.5 | -25.7 ± 3.1 |
| EGFR (Apo) | 100 | 1.5 ± 0.2 | 1.0 ± 0.4 | N/A |
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This protocol utilizes AutoDock Vina, a widely used open-source docking program.[1]
Software and Resources:
-
AutoDockTools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.[1]
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of results.
-
Protein Data Bank (PDB): Source for the 3D structure of the target protein (e.g., EGFR, PDB ID: 1M17).[1]
-
PubChem or ChemSpider: Source for the 3D structure of the ligand.
Protocol:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) from the PDB.
-
Load the PDB file into AutoDockTools.
-
Remove all non-essential water molecules and heteroatoms.
-
Add polar hydrogens to the protein.
-
Compute and add Gasteiger charges.
-
Save the prepared protein in the PDBQT file format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem in SDF or MOL format.
-
Load the ligand file into AutoDockTools.
-
Detect the root and set the number of rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Identify the binding site of the protein. This can be determined from the position of a co-crystallized ligand or through literature review.
-
Define the grid box dimensions to encompass the entire binding site.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, and the grid box parameters.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Results Analysis:
-
The primary output is a log file containing the binding affinity scores (in kcal/mol) for the top predicted binding poses.
-
Visualize the docked poses using PyMOL or Discovery Studio Visualizer to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[1]
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system. This protocol is based on GROMACS, a versatile and widely used MD simulation package.
Software and Resources:
-
GROMACS: The molecular dynamics simulation engine.
-
A force field: (e.g., AMBER, CHARMM, or OPLS-AA) for describing the interatomic forces.
-
A molecular visualization tool: (e.g., VMD or PyMOL) for trajectory analysis.
Protocol:
-
System Preparation:
-
Start with the best-docked pose of the this compound-EGFR complex obtained from molecular docking.
-
Generate the ligand topology and parameter files using a server like SwissParam or the antechamber module of AmberTools.
-
Use the GROMACS pdb2gmx tool to generate the protein topology using a chosen force field.
-
Combine the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a suitable water model (e.g., TIP3P or SPC/E).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.
-
NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.
-
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 50-100 ns) without any position restraints.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various properties:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and protein.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand.
-
-
Visualization of Workflows and Pathways
Visual diagrams are crucial for understanding complex in silico processes and biological pathways. The following diagrams are generated using the DOT language and can be rendered with Graphviz.
Caption: In Silico Modeling Workflow.
Caption: Hypothetical Inhibition of EGFR Signaling.
References
Methodological & Application
Application Notes and Protocols: Pyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This document provides a comprehensive overview of the application of pyrimidine derivatives as kinase inhibitors, with a focus on a representative, albeit hypothetical, compound: Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate. While specific data for this exact molecule is not publicly available, the protocols and principles outlined herein are broadly applicable to the preclinical evaluation of novel pyrimidine-based kinase inhibitors.
Hypothetical Kinase Inhibitory Profile
To illustrate the application of a novel pyrimidine-based kinase inhibitor, we will use hypothetical data for "this compound" (herein referred to as Compound X). These data are representative of what might be expected for a promising preclinical candidate targeting kinases in the Aurora and Cyclin-Dependent Kinase (CDK) families, which are frequently implicated in cancer.
Table 1: In Vitro Kinase Inhibition Profile of Compound X
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Format |
| Aurora Kinase A | 15 | 8 | TR-FRET |
| Aurora Kinase B | 25 | 12 | Luminescence |
| CDK2/cyclin E | 50 | 28 | Radiometric |
| CDK9/cyclin T1 | 75 | 40 | TR-FRET |
| VEGFR2 | >1000 | >500 | Luminescence |
Table 2: Cellular Activity of Compound X in Cancer Cell Lines
| Cell Line | Cancer Type | Cellular IC50 (µM) | Target Pathway Inhibition (EC50, µM) |
| HeLa | Cervical Cancer | 0.5 | Histone H3 Phosphorylation (0.2) |
| HCT116 | Colon Cancer | 0.8 | RB Phosphorylation (0.4) |
| MCF-7 | Breast Cancer | 1.2 | RB Phosphorylation (0.6) |
| A549 | Lung Cancer | 2.5 | Histone H3 Phosphorylation (1.0) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and the general workflow for evaluating a novel kinase inhibitor.
Experimental Protocols
The following are generalized protocols for the key experiments involved in characterizing a novel pyrimidine-based kinase inhibitor.
Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., Aurora A)
-
Substrate peptide with a biotin tag
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Dilution: Prepare a serial dilution of Compound X in assay buffer.
-
Reaction Mixture: In each well of the 384-well plate, add the kinase, substrate peptide, and Compound X at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing the europium-labeled antibody and SA-APC in a buffer with EDTA.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for europium and 665 nm for APC).
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[1][2]
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Compound X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with serial dilutions of Compound X for a specified duration (e.g., 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Western Blot for Target Engagement
This protocol is used to assess the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.[4]
Materials:
-
Cancer cell line
-
Compound X
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer system
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of Compound X for a defined period.
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[4]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Protocol 4: In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a kinase inhibitor in a mouse xenograft model.[5][6]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Matrigel (optional)
-
Compound X formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[6]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
-
Drug Administration: Administer Compound X or vehicle to the respective groups according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[6]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
Application of Pyrimidine Derivatives in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold of pyrimidine is a fundamental component of DNA and RNA, making its derivatives a significant area of interest in cancer research. These compounds can act as mimics of endogenous nucleobases, leading to the disruption of nucleic acid synthesis, or function as potent inhibitors of kinases within crucial signaling pathways that are often dysregulated in cancer.[1] This document provides an overview of the application of pyrimidine derivatives in cancer cell line studies, including their mechanisms of action, protocols for key experiments, and a summary of their activity.
Mechanisms of Action
Pyrimidine derivatives exert their anticancer effects through various mechanisms, including:
-
Inhibition of Kinases: Many pyrimidine derivatives are designed to target and inhibit protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[2][3] This includes Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol-3-Kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[3]
-
Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[2][4]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, pyrimidine derivatives can halt the proliferation of cancer cells at specific phases, such as G2/M or G0/G1.[2][5]
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves into the DNA double helix or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[4]
-
Antimetabolite Activity: By mimicking natural pyrimidines, these derivatives can interfere with the synthesis of nucleotides, thereby depriving cancer cells of the building blocks needed for DNA and RNA replication.[2][6]
Data Presentation: Anticancer Activity of Pyrimidine Derivatives
The following tables summarize the in vitro anticancer activity of selected pyrimidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | [7] |
| Compound 4i | MCF-7 (Breast) | 1.841 | [7] | |
| Compound 4a | MCF-7 (Breast) | 2.958 | [7] | |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma), C32 (Melanoma), DU145 (Prostate), MCF-7 (Breast) | Showed strongest cytotoxic effect at 50 µM | [8] |
| Chromeno[2,3-d]pyrimidine | Compound 3 | MCF-7 (Breast) | 2.02 | [9] |
| HepG2 (Liver) | 1.61 | [9] | ||
| A549 (Lung) | 1.87 | [9] | ||
| Pyrido[2,3-d]pyrimidine | Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [10] |
| Pyrimidine-hydrazone | Compound 6 | A549 (Lung), CCRF-CEM (Leukemia) | Increased apoptotic cells to >70% at 5 and 10 µM | [4] |
Signaling Pathways Targeted by Pyrimidine Derivatives
Pyrimidine derivatives have been shown to modulate several key signaling pathways implicated in cancer progression. A common target is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the anticancer effects of pyrimidine derivatives are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrimidine derivative at the desired concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the pyrimidine derivative as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: The DNA content is used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Conclusion
Pyrimidine derivatives represent a versatile and promising class of compounds in the development of novel anticancer therapies. Their ability to target multiple facets of cancer cell biology, including key signaling pathways, cell cycle progression, and apoptosis, underscores their therapeutic potential. The protocols and data presented here provide a foundational resource for researchers engaged in the evaluation and development of these important molecules. Further investigation into the structure-activity relationships and mechanisms of action of novel pyrimidine derivatives will continue to drive the discovery of more effective and selective anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. jrasb.com [jrasb.com]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Assays Using Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The pyrimidine scaffold is a key structural component of nucleic acids (cytosine, thymine, and uracil), which allows these derivatives to interact with various biological macromolecules like enzymes and genetic material.[3][4] This document provides detailed application notes and protocols for evaluating the antimicrobial potential of a specific synthetic pyrimidine derivative, Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate.
The protocols outlined below describe standard methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound against a panel of clinically relevant microorganisms. Additionally, a potential mechanism of action is discussed, along with a diagrammatic representation of a possible target pathway.
Data Presentation
The following tables represent hypothetical quantitative data for this compound, which should be generated through the execution of the protocols described herein.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain (ATCC) | MIC (µg/mL) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | 25923 | 16 |
| Bacillus subtilis | 6633 | 32 |
| Gram-negative Bacteria | ||
| Escherichia coli | 25922 | 64 |
| Pseudomonas aeruginosa | 27853 | 128 |
| Fungi | ||
| Candida albicans | 10231 | 64 |
| Aspergillus niger | 16404 | >256 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Strain (ATCC) | MBC/MFC (µg/mL) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | 25923 | 32 |
| Bacillus subtilis | 6633 | 64 |
| Gram-negative Bacteria | ||
| Escherichia coli | 25922 | 256 |
| Pseudomonas aeruginosa | 27853 | >256 |
| Fungi | ||
| Candida albicans | 10231 | 128 |
| Aspergillus niger | 16404 | >256 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[5][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the test microorganisms overnight in their respective broths.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5 - 2.5 x 10^3 CFU/mL for fungi in the wells.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: A row with a standard antibiotic instead of the test compound.
-
Negative Control: A row with broth and DMSO, but no inoculum.
-
Growth Control: A row with broth, DMSO, and inoculum, but no test compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC assay to determine if the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.[6]
Materials:
-
MIC plates from the previous experiment
-
Nutrient Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile spreaders
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquots onto appropriately labeled agar plates.
-
Incubate the agar plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for MIC and MBC/MFC determination.
Potential Signaling Pathway: Inhibition of Dihydrofolate Reductase (DHFR)
Many pyrimidine derivatives exert their antimicrobial effect by targeting the folate biosynthesis pathway, which is essential for DNA synthesis.[4][7] One of the key enzymes in this pathway is Dihydrofolate Reductase (DHFR).
Caption: Proposed mechanism of action via DHFR inhibition.
References
- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: Synthesis of Pyrimidine-5-Carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-5-carboxylate and its analogs are pivotal heterocyclic scaffolds in medicinal chemistry and drug development. These compounds are integral to a wide array of biologically active molecules, exhibiting properties that range from antiviral and anticancer to anti-inflammatory and cardiovascular agents.[1][2] The substituent at the 2-position of the pyrimidine ring, in particular, plays a crucial role in modulating the pharmacological properties of these compounds.[3] Consequently, the development of robust and versatile synthetic methodologies to access a diverse range of these derivatives is of significant importance for the discovery of novel therapeutic agents.[3][4]
This document provides detailed protocols for two effective methods for the synthesis of pyrimidine-5-carboxylate analogs: a direct synthesis via the reaction of an activated propen-1-ol salt with amidinium salts, and the well-established Biginelli reaction. These protocols offer efficient pathways to a variety of substituted pyrimidines.
Synthetic Protocols
Two primary and effective methods for the synthesis of pyrimidine-5-carboxylate analogs are detailed below.
Protocol 1: Synthesis via Activated Propen-1-ol Salt
This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters, notably avoiding substitution at the 4-position, which can be a challenge with other synthetic approaches.[3][4] The key starting material, sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate, is a stable salt that readily reacts with various amidinium salts to produce the desired pyrimidine derivatives in moderate to excellent yields.[3][4]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
Detailed Experimental Protocol:
Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate [3]
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with diethyl ether.
-
Dry the solid under vacuum to afford the sodium salt, which is stable.[3][4]
Part B: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [3]
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).
-
Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated) until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography) to yield the 2-substituted pyrimidine-5-carboxylic ester.
Quantitative Data:
| Entry | R-Group of Amidinium Salt | Yield (%) |
| 1 | H | 85 |
| 2 | CH₃ | 78 |
| 3 | C₂H₅ | 75 |
| 4 | Phenyl | 65 |
| 5 | 4-Chlorophenyl | 62 |
| 6 | 4-Methoxyphenyl | 70 |
Yields are representative and may vary based on specific reaction conditions and the nature of the amidinium salt.[4]
Protocol 2: Biginelli Reaction
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[5][6] This reaction is a cornerstone for the synthesis of dihydropyrimidinones, which can be precursors to or analogs of pyrimidine-5-carboxylates.[5][7] The reaction can be catalyzed by various acids and has been adapted for microwave-assisted and solvent-free conditions.[5][8]
General Biginelli Reaction Scheme
Caption: Generalized workflow of the Biginelli reaction.
Detailed Experimental Protocol (Microwave-Assisted):
-
In a microwave-safe vessel, combine the aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea or thiourea (1.5 eq), and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Add a minimal amount of a high-boiling point solvent like ethanol or DMF, or perform the reaction under solvent-free conditions.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration (e.g., 150°C for 10 minutes).[8]
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the mixture, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with cold water and ethanol, and dry to obtain the dihydropyrimidinone product.
-
Further purification can be achieved by recrystallization.
Quantitative Data for Biginelli-type Synthesis of 5-Carboxanilide-Dihydropyrimidinones:
| Entry | Aldehyde | Catalyst | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | Dicationic ionic liquid | 1 | 92 |
| 2 | 4-Chlorobenzaldehyde | Dicationic ionic liquid | 1.5 | 88 |
| 3 | Benzaldehyde | Dicationic ionic liquid | 2 | 85 |
| 4 | n-Butyraldehyde | Dicationic ionic liquid | 1 | 97 |
This table demonstrates the synthesis of related 5-carboxanilide derivatives, showcasing the versatility of the Biginelli-type reaction. Yields are isolated yields after purification.[7]
Biological Significance and Signaling Pathways
Pyrimidine-5-carboxylate analogs are known to interact with a variety of biological targets, making them attractive for drug discovery.[9] For instance, certain derivatives have been identified as inhibitors of enzymes like Nicotinamide N-methyltransferase (NNMT), which is a therapeutic target for metabolic diseases such as type 2 diabetes.[10] Inhibition of NNMT can modulate cellular metabolism and has been shown to have protective effects against diet-induced obesity and improve insulin sensitivity.[10]
Potential Signaling Pathway Modulation by an NNMT Inhibitor
Caption: Inhibition of NNMT by pyrimidine-5-carboxamide analogs.
Conclusion
The synthetic protocols outlined in these application notes provide robust and versatile methods for accessing a wide range of pyrimidine-5-carboxylate analogs. The choice between the direct synthesis via an activated propen-1-ol salt and the multicomponent Biginelli reaction will depend on the desired substitution pattern and the available starting materials. The significant biological activities associated with this class of compounds, such as the inhibition of key metabolic enzymes, underscore their potential in the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to synthesize novel analogs for biological screening and drug discovery programs.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. sjomr.org.in [sjomr.org.in]
- 10. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] Their prevalence in the nucleobases of DNA and RNA highlights their fundamental role in biological systems, making them privileged scaffolds for designing molecules that can modulate the activity of various biological targets.[1] High-throughput screening (HTS) of pyrimidine-based compound libraries is a critical step in the early phase of drug discovery, enabling the rapid identification of "hit" compounds with desired biological activities.[4][5] This document provides detailed application notes and protocols for the HTS of pyrimidine-based compound libraries, with a focus on kinase inhibition and cell-based assays.
Data Presentation: Efficacy of Pyrimidine Derivatives
The biological activity of pyrimidine derivatives is highly dependent on their substitution patterns and the specific biological target. The following tables summarize the inhibitory activities of various pyrimidine compounds from different screening studies, providing a comparative overview of their potency.[6]
| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |
| Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives | eEF-2K | 420 nM - 930 nM | [7] |
| Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives | PARP-1 | 3.61 ± 0.15 nM - 4.06 ± 0.18 nM | [7] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives | MIF-2 | Micromolar Range | [7] |
| 2-Sulfonyl/Sulfonamide Pyrimidines | WRN Helicase | ~10 nM - 22 nM | [8][9] |
| Aminopyrimidine Analogs | Various Kinases (e.g., JAK2, IKKε, TBK1) | ≥ 90% inhibition at 1 µM | [10][11] |
| Pyrimidine-Based Derivatives | Aurora A Kinase | < 200 nM | [12] |
| Pyrimidine Compounds | JAK1 | 2.1 nM |
Signaling Pathways and Experimental Workflows
Visual representations of a general experimental workflow for HTS and relevant signaling pathways are provided below to offer a clear understanding of the underlying biological processes and experimental designs.
General High-Throughput Screening Workflow.
Simplified JAK-STAT Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for a 384-well plate format, suitable for HTS.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates ATP consumption by the enzyme, while a high luminescent signal suggests inhibition.[13]
Reagents:
-
Purified kinase (e.g., JAK2)[13]
-
Specific peptide substrate[13]
-
ATP[13]
-
Kinase assay buffer
-
Commercial luminescence-based ATP detection kit[7]
Protocol:
-
Compound Preparation: Perform a serial dilution of the pyrimidine-based compounds. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Include DMSO-only (vehicle control) and positive control inhibitor wells.[13]
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control into the appropriate wells of a 384-well plate.[13]
-
Kinase Reaction: Prepare a master mix containing the kinase and peptide substrate in the kinase assay buffer. Dispense the kinase reaction mixture into each well of the assay plate.[13]
-
Initiation: Initiate the kinase reaction by adding ATP to all wells.[7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[13]
-
Signal Detection: Stop the reaction and add the ATP detection reagent according to the manufacturer's instructions.[7] Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.[13]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[13] A higher signal indicates greater inhibition of the kinase.[7]
Cell-Based Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Reagents:
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined density and incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.[4]
-
MTT Addition: After the incubation period, add MTT solution to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[4][15]
-
Solubilization: Add the solubilization solution to each well to dissolve the insoluble formazan crystals.[16]
-
Data Acquisition: Measure the absorbance at 570-590 nm using a multi-well spectrophotometer. The amount of formazan produced is proportional to the number of viable cells.[15][16]
NF-κB Nuclear Translocation Assay (High-Content Imaging)
This cell-based assay uses high-content imaging to quantify the nuclear translocation of the NF-κB p65 subunit as a measure of its activation and the inhibitory effect of test compounds.[4]
Reagents:
-
Suitable cell line (e.g., RAW 264.7 murine macrophages)[4]
-
Pro-inflammatory agent (e.g., LPS)[4]
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., Hoechst)
Protocol:
-
Cell Seeding: Seed cells into 384-well, clear-bottom imaging plates and incubate overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of pyrimidine derivatives for 1-4 hours.[4]
-
Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., 50 ng/mL LPS) for 20-30 minutes to induce NF-κB translocation. Include unstimulated control wells.[4]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them.
-
Immunostaining: Incubate the cells with the primary antibody against NF-κB p65, followed by incubation with a fluorescently labeled secondary antibody and a nuclear counterstain.
-
Image Acquisition: Acquire images of the cells using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity of the NF-κB p65 antibody stain in both the nucleus and the cytoplasm for each cell. Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of NF-κB translocation.[4]
Data Analysis and Hit Identification
The data generated from HTS campaigns require robust statistical analysis to identify genuine "hit" compounds.[6][17] The primary metric for quantifying the inhibitory effect of a compound is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor where the response (e.g., enzyme activity, cell viability) is reduced by half. For each assay, calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.[13] Compounds that meet predefined activity and selectivity criteria are selected as "hits" for further validation and lead optimization studies.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. benchchem.com [benchchem.com]
- 5. marinbio.com [marinbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate in Anti-inflammatory Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the anti-inflammatory properties of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related pyrimidine derivatives and are intended to serve as a guide for initiating research on this specific compound.
Application Notes
Introduction
This compound is a heterocyclic compound belonging to the pyrimidine class. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Structurally, the molecule features a phenyl group at the 2-position and an ethoxy group at the 4-position of the pyrimidine ring, with a carboxylate group at the 5-position. These features suggest its potential to interact with biological targets involved in the inflammatory cascade. Research on analogous pyrimidine-containing compounds has shown that they can exert anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3]
Mechanism of Action (Hypothesized)
Based on the known mechanisms of similar pyrimidine derivatives, this compound is hypothesized to exert its anti-inflammatory effects through one or more of the following pathways:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrimidine-based anti-inflammatory agents act as inhibitors of COX-1 and/or COX-2, the enzymes responsible for the conversion of arachidonic acid to prostaglandins (PGs).[3] Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever.[1] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[4]
-
Modulation of Pro-inflammatory Cytokines: The compound may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]
-
Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammatory responses. Some heterocyclic compounds have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of various inflammatory genes, including iNOS and COX-2.[5]
-
Dual COX/LOX Inhibition: Some anti-inflammatory agents target both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[4] Inhibition of 5-LOX reduces the production of leukotrienes, which are also potent inflammatory mediators.[4][6]
Potential Applications in Research
-
Lead Compound for Novel NSAIDs: this compound can be investigated as a scaffold for the development of new non-steroidal anti-inflammatory drugs (NSAIDs), potentially with improved efficacy and safety profiles.
-
Tool for Studying Inflammatory Pathways: The compound could be used as a chemical probe to investigate the role of pyrimidine structures in modulating inflammatory signaling cascades.
-
Adjuvant Therapy: Its potential anti-inflammatory effects could be explored in combination with other therapeutic agents for the management of inflammatory diseases.
Quantitative Data from Related Pyrimidine Derivatives
The following tables summarize quantitative data from studies on various pyrimidine derivatives, which can serve as a benchmark for evaluating the anti-inflammatory potential of this compound.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Representative Pyrimidine Analogs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Pyrimidine Analog 2a | 6.43 | 3.5 | 1.84 | Celecoxib (COX-1 IC50 = 6.34 µM, COX-2 IC50 = 0.65 µM) |
| Pyrano[2,3-d]pyrimidine 5 | - | 0.04 ± 0.09 | - | Celecoxib (COX-2 IC50 = 0.04 ± 0.01 µmol) |
| Pyrano[2,3-d]pyrimidine 6 | - | 0.04 ± 0.02 | - | Celecoxib (COX-2 IC50 = 0.04 ± 0.01 µmol) |
| Pyrimidine Derivative L1 | >100 | 0.85 | >117 | Meloxicam |
| Pyrimidine Derivative L2 | >100 | 1.25 | >80 | Meloxicam |
Data extracted from references[1][2][7]. Note: The specific structures of the tested pyrimidine analogs differ from this compound.
Table 2: In Vivo Anti-inflammatory Activity of Representative Pyrimidine Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference Compound |
| Tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidine A6 | 50 | 48.5 | Indomethacin (50 mg/kg, 52.3% inhibition) |
| 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidine 8 | - | ED50 = 8.23 µM | Indomethacin (ED50 = 9.17 µM) |
Data extracted from references[1][5].
Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is based on the enzyme immunoassay (EIA) method.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 (ovine) and COX-2 (human recombinant) enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Test compound (this compound) dissolved in DMSO
-
Reference compounds (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and reference compounds in a suitable buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), buffer, and the test/reference compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
The reaction involves the oxidation of TMPD, leading to a color change that can be measured spectrophotometrically at 590 nm.[8]
-
Incubate the plate at 37°C for a specified time (e.g., 5-15 minutes).
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating acute anti-inflammatory activity.[10]
Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.
Materials:
-
Wistar rats (or other suitable rodent model)
-
1% Carrageenan solution in saline
-
Test compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Diclofenac, Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Group the animals (e.g., n=6 per group): Vehicle control, reference drug, and test compound groups (at least 3 doses).
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 3: Determination of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated Macrophages
Objective: To evaluate the effect of the test compound on the production of TNF-α and IL-6 in vitro.[5]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Determine the concentration-dependent inhibitory effect of the compound on cytokine production.
Visualizations
Caption: General workflow for evaluating the anti-inflammatory activity of a test compound.
Caption: The arachidonic acid cascade and potential points of inhibition.
Caption: Simplified NF-κB signaling pathway in inflammation.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of 5-LOX and COX-2 suppresses colon cancer formation promoted by cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
Disclaimer: As of the latest literature search, specific in vivo studies, detailed experimental protocols, and established signaling pathways for Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate are not extensively documented. The following application notes and protocols are presented as a generalized framework for the in vivo evaluation of novel pyrimidine derivatives, based on methodologies commonly employed for compounds with similar structural motifs investigated for therapeutic potential.
Introduction
This compound is a pyrimidine derivative with potential for biological activity.[1] Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of therapeutic agents, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects. This document provides a detailed guide for researchers and drug development professionals on the preclinical in vivo evaluation of this compound. The protocols outlined below are adaptable for assessing various potential therapeutic effects.
Compound Information
While specific biological data is limited, the basic chemical information for this compound is as follows:
| Property | Value |
| CAS Number | 122773-99-3[1] |
| Molecular Formula | C₁₅H₁₆N₂O₃[1] |
| Molecular Weight | 272.30 g/mol [1] |
Hypothetical In Vivo Evaluation Workflow
The following diagram illustrates a general workflow for the in vivo assessment of a novel therapeutic candidate like this compound.
Caption: General workflow for in vivo studies of a novel compound.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for in vivo studies. These should be adapted based on the specific research question and preliminary in vitro data.
Protocol 1: Murine Xenograft Model for Anticancer Activity
This protocol is designed to evaluate the potential antitumor efficacy of this compound.
Objective: To determine the effect of the compound on tumor growth in an immunodeficient mouse model bearing human cancer cell xenografts.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
6-8 week old female athymic nude mice
-
Matrigel
-
Calipers, syringes, animal balances
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer the compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals for any signs of toxicity.
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration of treatment.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise tumors and weigh them.
-
A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and another portion can be snap-frozen for molecular analysis (e.g., Western blot, qPCR).
-
Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This protocol assesses the potential anti-inflammatory effects of the compound.
Objective: To evaluate the ability of this compound to reduce acute inflammation in a rat model.
Materials:
-
This compound
-
Vehicle
-
1% (w/v) λ-Carrageenan solution in saline
-
6-8 week old Wistar or Sprague-Dawley rats
-
Pletysmometer
-
Syringes, animal balances
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats to the laboratory conditions for at least one week.
-
Randomize animals into treatment, positive control (e.g., Indomethacin), and vehicle control groups (n=6-8 per group).
-
-
Compound Administration:
-
Administer this compound, the positive control, or vehicle via the desired route (e.g., oral gavage) one hour before the induction of inflammation.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume from baseline.
-
Hypothetical Signaling Pathway
Given that many pyrimidine derivatives exhibit anticancer activity by interfering with cell cycle progression or inducing apoptosis, a hypothetical signaling pathway involving these processes is presented below.
Caption: Hypothetical signaling pathway for anticancer activity.
Data Presentation
All quantitative data from in vivo studies should be summarized in clear, concise tables. Below are templates for presenting data from the hypothetical protocols described above.
Table 1: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) ± SEM (Day 21) | Mean Tumor Weight (g) ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | - | - | ||
| Compound | X mg/kg | |||
| Positive Control | Y mg/kg |
Table 2: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose | % Inhibition of Edema ± SEM | |||
| 1 hr | 2 hr | 3 hr | 4 hr | ||
| Vehicle Control | - | - | - | - | - |
| Compound | X mg/kg | ||||
| Positive Control | Y mg/kg |
References
Application Notes and Protocols for Cellular Uptake and Localization of Ethoxy-Phenylpyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxy-phenylpyrimidine compounds represent a promising class of small molecules with potential therapeutic applications. Understanding their interaction with target cells, specifically their ability to penetrate the cell membrane and localize within subcellular compartments, is a critical step in preclinical drug development. These application notes provide a comprehensive overview of the methodologies to characterize the cellular uptake and subcellular distribution of novel ethoxy-phenylpyrimidine derivatives. The included protocols offer step-by-step guidance for reproducible experimental execution.
Data Presentation
The following tables summarize hypothetical quantitative data for a representative ethoxy-phenylpyrimidine compound, EPP-123. This data is intended to serve as a template for presenting experimental findings.
Table 1: Dose-Dependent Cellular Uptake of EPP-123
| Concentration (µM) | Incubation Time (min) | Cellular Uptake (pmol/10^6 cells) |
| 1 | 60 | 15.2 ± 1.8 |
| 5 | 60 | 78.5 ± 6.3 |
| 10 | 60 | 155.3 ± 12.1 |
| 25 | 60 | 380.1 ± 25.5 |
| 50 | 60 | 750.8 ± 45.2 |
Table 2: Time-Dependent Cellular Uptake of EPP-123 at 10 µM
| Incubation Time (min) | Cellular Uptake (pmol/10^6 cells) |
| 5 | 25.4 ± 3.1 |
| 15 | 68.9 ± 5.9 |
| 30 | 112.7 ± 9.8 |
| 60 | 155.3 ± 12.1 |
| 120 | 160.1 ± 13.5 |
Table 3: Subcellular Localization of EPP-123
| Subcellular Fraction | % of Total Intracellular Compound |
| Cytosol | 45.3 ± 4.2 |
| Nucleus | 25.8 ± 3.1 |
| Mitochondria | 18.7 ± 2.5 |
| Microsomes | 8.2 ± 1.1 |
| Lysosomes | 2.0 ± 0.5 |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake using LC-MS/MS
This protocol describes the quantification of an ethoxy-phenylpyrimidine compound within a cell lysate using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Ethoxy-phenylpyrimidine compound (e.g., EPP-123)
-
Lysis Buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of the ethoxy-phenylpyrimidine compound in serum-free cell culture medium. Aspirate the growth medium from the cells and wash once with warm PBS. Add the compound-containing medium to the wells.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired time points (e.g., 60 minutes for dose-response, or various times for time-course).
-
Cell Lysis: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS. Add 200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Use an aliquot of the supernatant to determine the total protein concentration using a BCA protein assay, following the manufacturer’s instructions.
-
Sample Preparation for LC-MS/MS: To the remaining supernatant, add an equal volume of acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the ethoxy-phenylpyrimidine compound.
-
Data Normalization: Normalize the amount of the compound to the total protein concentration to determine the cellular uptake in pmol/mg of protein.
Protocol 2: Subcellular Localization by Fluorescence Microscopy
This protocol details the visualization of a fluorescently-tagged ethoxy-phenylpyrimidine compound or the use of immunofluorescence to determine its subcellular localization.
Materials:
-
Cells grown on glass coverslips
-
Fluorescently-tagged ethoxy-phenylpyrimidine compound or primary antibody against the compound
-
Fluorescently-labeled secondary antibody (if using immunofluorescence)
-
Organelle-specific fluorescent trackers (e.g., MitoTracker™, LysoTracker™)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Once attached, treat the cells with the fluorescently-tagged ethoxy-phenylpyrimidine compound at the desired concentration and for the desired time. For immunofluorescence, treat with the unlabeled compound.
-
Organelle Staining (Optional): If co-localization is desired, incubate the cells with organelle-specific trackers according to the manufacturer's protocol prior to fixation.
-
Fixation: Aspirate the medium, wash twice with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.[1]
-
Permeabilization (for immunofluorescence): Wash the fixed cells three times with PBS. If using an intracellular antibody, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[1]
-
Blocking (for immunofluorescence): Wash three times with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[1]
-
Antibody Incubation (for immunofluorescence): Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[1]
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI or Hoechst stain for 5-10 minutes to visualize the nuclei.[2]
-
Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.[1]
-
Imaging: Visualize the samples using a confocal microscope with the appropriate laser lines and emission filters for the fluorophores used. Acquire z-stack images to analyze the three-dimensional distribution of the compound.
Protocol 3: Subcellular Fractionation
This protocol outlines the separation of major subcellular organelles to quantify the distribution of the ethoxy-phenylpyrimidine compound in each fraction.[3]
Materials:
-
Cultured cells
-
Fractionation Buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Reagents for quantifying the compound (e.g., LC-MS/MS)
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping and wash twice with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in ice-cold fractionation buffer and allow to swell on ice for 15-20 minutes. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed (monitor by trypan blue staining).
-
Nuclear Fraction: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C. The pellet contains the nuclei. Wash the nuclear pellet with fractionation buffer.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction.
-
Microsomal Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 60 minutes at 4°C. The pellet contains the microsomal fraction (endoplasmic reticulum and Golgi).
-
Cytosolic Fraction: The final supernatant is the cytosolic fraction.
-
Quantification: Analyze each fraction to quantify the amount of the ethoxy-phenylpyrimidine compound using a suitable method like LC-MS/MS.
Visualizations
Caption: Workflow for quantifying cellular uptake of ethoxy-phenylpyrimidine compounds.
Caption: Workflow for subcellular fractionation by differential centrifugation.
Caption: Hypothetical signaling pathway modulated by an ethoxy-phenylpyrimidine compound.
References
Application Notes and Protocols for Assessing the Cytotoxicity of Novel Pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] The evaluation of the cytotoxic potential of novel pyrimidine compounds is a critical step in the drug discovery and development process. This document provides detailed protocols for assessing the cytotoxicity of these compounds, focusing on the widely used MTT and LDH assays. It also includes a template for data presentation and visualizations of the experimental workflow and a relevant signaling pathway to aid in the interpretation of results.
Core Principles of Cytotoxicity Assays
Cytotoxicity assays are essential tools for determining the concentration at which a compound induces cell death.[2] These assays can be broadly categorized based on the cellular parameter they measure:
-
Cell Viability Assays: These assays, such as the MTT assay, measure metabolic activity, which is typically proportional to the number of viable cells.[3][4]
-
Cell Death Assays: These assays, such as the LDH assay, quantify a marker released from dead cells, providing a direct measure of cytotoxicity.[5][6][7]
The choice of assay depends on the specific research question and the expected mechanism of cell death.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[3][4] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Novel pyrimidine compounds
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
96-well tissue culture plates
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Phosphate Buffered Saline (PBS)
-
Multi-well plate reader (spectrophotometer)
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 2 x 10⁴ cells/well) in 100 µL of complete medium.[8]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel pyrimidine compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11]
-
Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a multi-well plate reader.[10]
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[6][7] The amount of LDH released is proportional to the number of dead cells.
Materials:
-
Novel pyrimidine compounds
-
Cancer cell lines
-
96-well tissue culture plates
-
Complete cell culture medium
-
LDH Assay Kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (e.g., 1% Triton X-100)
-
Multi-well plate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
In addition to the vehicle and negative controls, include a maximum LDH release control by treating a set of wells with a lysis buffer.[12]
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[6]
-
-
LDH Reaction:
-
Measurement:
-
Add the stop solution to each well.
-
Measure the absorbance at 490 nm (with a reference wavelength of 680 nm) using a multi-well plate reader.[6]
-
Data Analysis:
The percentage of cytotoxicity is calculated using the following formula:
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Cytotoxicity of Novel Pyrimidine Compounds against Various Cancer Cell Lines (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) |
| PYR-001 | 15.2 ± 1.8 | 25.6 ± 2.1 | 32.4 ± 3.5 |
| PYR-002 | 5.8 ± 0.7 | 10.3 ± 1.2 | 12.1 ± 1.5 |
| PYR-003 | 2.1 ± 0.3 | 4.5 ± 0.6 | 6.8 ± 0.9 |
| Doxorubicin (Control) | 0.5 ± 0.1 | 0.8 ± 0.1 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of novel pyrimidine compounds.
Apoptosis Signaling Pathway
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.[13][14][15]
References
- 1. View of Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives [anjs.edu.iq]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
Application of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate in Neurodegenerative Disease Models: A Review of Available Data
Initial investigations into the scientific literature and chemical databases reveal a significant gap in research regarding the direct application of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate in the context of neurodegenerative disease models. While the broader class of pyrimidine derivatives has shown promise in various therapeutic areas, including potential applications in neurological disorders, specific studies detailing the efficacy, mechanism of action, and experimental protocols for this particular compound in models of Alzheimer's, Parkinson's, Huntington's, or other neurodegenerative diseases are not publicly available at this time.
Chemical suppliers list this compound (CAS Number: 122773-99-3) primarily for research purposes.[1][2] Its molecular formula is C15H16N2O3 and it has a molecular weight of 272.30 g/mol .[1][2] However, beyond these basic chemical identifiers, there is a lack of published research exploring its biological activity in neurodegenerative contexts.
Related Pyrimidine Derivatives in Neurodegenerative Disease Research
While information on this compound is scarce, other pyrimidine-based compounds have been investigated for their neuroprotective potential. These studies may offer a foundational understanding for future research into similarly structured molecules.
For instance, certain pyrimidine derivatives have been explored as potential therapeutics for Alzheimer's disease.[3] Research has also been conducted on the synthesis of various functionalized pyrimidine derivatives, indicating a continued interest in this chemical class for drug discovery.[4][5][6][7]
In the context of Parkinson's disease, a different but related compound, Ethyl pyruvate, has demonstrated neuroprotective effects in a mouse model by suppressing dopaminergic cell death.[8] Another study identified a thienopyrimidine derivative as a SIRT2 inhibitor with neuroprotective effects in an in vitro model of Parkinson's disease.[9]
Furthermore, investigations into other neurodegenerative conditions like Huntington's disease have explored the therapeutic potential of different ethyl esters, such as ethyl-eicosapentaenoate (ethyl-EPA).[10] While structurally distinct from the compound of interest, this highlights the broader exploration of ethyl carboxylate-containing molecules in this field.
Future Directions and Considerations
The absence of specific data on this compound in neurodegenerative disease models presents an open area for future investigation. Researchers interested in exploring this compound would need to undertake foundational in vitro and in vivo studies to determine its potential efficacy and mechanism of action.
Experimental Workflow for Initial Investigation
A logical workflow for a preliminary investigation into a novel compound like this compound in a neurodegenerative disease context would involve several key stages.
Concluding Remarks
References
- 1. scbt.com [scbt.com]
- 2. This compound/CAS:122773-99-3-HXCHEM [hxchem.net]
- 3. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl pyruvate has a neuroprotective effect through activation of extracellular signal-regulated kinase in Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethyl-EPA in Huntington disease: a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the two primary stages of the likely synthetic route: (1) Cyclocondensation to form the pyrimidine core, and (2) O-alkylation to introduce the ethoxy group.
Stage 1: Cyclocondensation for Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
This stage typically involves the reaction of benzamidine with a β-ketoester derivative. Low yields are a common problem.
Issue 1: Low or No Yield of the Desired Hydroxypyrimidine Product
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Benzamidine | Benzamidine hydrochloride can be hygroscopic and may hydrolyze over time. Use freshly prepared or purified benzamidine. Ensure it is thoroughly dried before use. |
| Decomposition of the β-ketoester | The β-ketoester starting material, such as diethyl 2-(ethoxymethylene)-3-oxobutanoate, can be unstable. Store it under anhydrous conditions and at a low temperature. Consider preparing it fresh if its quality is in doubt. |
| Suboptimal Reaction Temperature | The optimal temperature is crucial and substrate-dependent. If the reaction is sluggish, a moderate increase in temperature may be necessary. Conversely, high temperatures can lead to side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the ideal temperature. |
| Incorrect Base or Stoichiometry | The choice and amount of base are critical for promoting cyclization. Common bases include sodium ethoxide or potassium carbonate. Ensure the base is anhydrous. An excess or deficit of the base can inhibit the reaction or promote side reactions. |
| Presence of Water | The reaction is sensitive to moisture, which can lead to the hydrolysis of starting materials and intermediates. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Catalyst | If using a catalyst, ensure it is active. Some reactions may benefit from a mild Lewis acid or solid acid catalyst to improve yields and simplify workup. |
Issue 2: Formation of a Complex Mixture of Byproducts
| Potential Cause | Troubleshooting Steps |
| Self-condensation of the β-ketoester | This can be a significant side reaction. Adding the β-ketoester slowly to the reaction mixture containing the amidine and base can sometimes minimize self-condensation. |
| Incomplete Cyclization | This can result in a mixture of intermediates and starting materials. Extending the reaction time or moderately increasing the temperature may drive the reaction to completion. Monitor by TLC. |
| Side Reactions of Benzamidine | Ensure the purity of the benzamidine starting material to avoid introducing impurities that can lead to side reactions. |
Stage 2: O-Alkylation of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
This stage involves the etherification of the hydroxyl group to an ethoxy group, commonly via a Williamson ether synthesis.
Issue 1: Incomplete Conversion to the Ethoxy Product
| Potential Cause | Troubleshooting Steps |
| Insufficient Base | A strong enough base is required to deprotonate the hydroxyl group of the pyrimidine. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. Ensure a slight excess of the base is used. |
| Low Reactivity of Ethylating Agent | Ethyl iodide or ethyl bromide are typically used. Ensure the reagent is not degraded. Using a more reactive agent or adding a catalytic amount of sodium iodide (if using ethyl bromide) can improve the reaction rate. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. The optimal temperature will depend on the solvent and base used. Monitor the reaction by TLC to find the best balance between reaction rate and byproduct formation. |
| Poor Solubility of the Starting Material | The hydroxypyrimidine may have limited solubility in some organic solvents. Choose a solvent, such as DMF or acetonitrile, that can dissolve the starting material and the base. |
Issue 2: Formation of N-Alkylated Byproduct
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring N-Alkylation | The pyrimidine ring contains nitrogen atoms that can also be alkylated. The choice of solvent and base can influence the selectivity. Generally, polar aprotic solvents like DMF favor O-alkylation. |
| Steric Hindrance | While less of a concern for an ethyl group, bulky alkylating agents can sometimes favor N-alkylation. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: A common and effective method is a two-step synthesis. The first step is a Pinner-type cyclocondensation reaction between benzamidine and a suitable β-dicarbonyl compound, like diethyl 2-(ethoxymethylene)-3-oxobutanoate, to form Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate. The second step is a Williamson ether synthesis, where the hydroxyl group of the intermediate is alkylated using an ethylating agent, such as ethyl iodide, in the presence of a base.
Q2: My cyclocondensation reaction is giving a very low yield. What are the first things I should check?
A2: Start by verifying the purity and dryness of your starting materials, especially the benzamidine and the β-ketoester. Ensure you are using a suitable anhydrous solvent and an appropriate base. Monitoring the reaction by TLC is crucial to determine if the reaction is proceeding and to optimize the reaction time and temperature.
Q3: I am seeing a significant amount of a yellow, fluorescent byproduct in my reaction. What is it and how can I avoid it?
A3: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct, which can form when two equivalents of the β-ketoester react with ammonia (which can be formed from the decomposition of the amidine). To minimize this, try running the reaction at a lower temperature and consider the order of addition of your reagents.
Q4: During the O-alkylation step, how can I be sure I am getting the O-ethylated product and not the N-ethylated isomer?
A4: Characterization of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry is essential to confirm the structure. The chemical shifts in the NMR spectrum, particularly of the ethyl group and the aromatic protons, will be distinct for the O- and N-alkylated isomers. In terms of reaction conditions, using a polar aprotic solvent like DMF generally favors O-alkylation.
Q5: What are some recommended purification techniques for the final product?
A5: The final product, this compound, is expected to be a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a common and effective purification method. If recrystallization is insufficient, column chromatography on silica gel may be necessary.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (Cyclocondensation)
This protocol is a generalized procedure based on the Pinner pyrimidine synthesis and may require optimization for this specific substrate.
Materials:
-
Benzamidine hydrochloride
-
Sodium ethoxide
-
Diethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (1M)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
To this solution, add benzamidine hydrochloride (1 equivalent) and stir the mixture for 30 minutes at room temperature.
-
Add diethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water and then with a small amount of diethyl ether.
-
Dry the product under vacuum to obtain Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate.
Protocol 2: Synthesis of this compound (O-Alkylation)
This protocol is a generalized procedure based on the Williamson ether synthesis and may require optimization.
Materials:
-
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl iodide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Data Presentation
Table 1: Optimization of Cyclocondensation Reaction Conditions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | Ethanol | Reflux | 6 | Typical starting point |
| 2 | K₂CO₃ (1.5) | DMF | 100 | 8 | Alternative conditions |
| 3 | NaH (1.1) | THF | Reflux | 12 | Alternative conditions |
| 4 | NaOEt (1.1) | Ethanol | 50 | 12 | To minimize byproducts |
Table 2: Optimization of O-Alkylation Reaction Conditions
| Entry | Base (equiv.) | Ethylating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | EtI (1.5) | DMF | 25 | 4 | Typical starting point |
| 2 | K₂CO₃ (2.0) | EtBr (1.5) | Acetonitrile | Reflux | 8 | Milder conditions |
| 3 | Cs₂CO₃ (1.5) | EtI (1.2) | DMF | 25 | 6 | Alternative base |
| 4 | NaH (1.2) | Et₂SO₄ (1.2) | THF | 25 | 3 | Alternative ethylating agent |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the cyclocondensation step.
Technical Support Center: Synthesis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the purity of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing this compound involves a two-step process. The first step is the synthesis of an intermediate, Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. This is typically followed by a nucleophilic substitution reaction where the chloro group at the C4 position is replaced by an ethoxy group using sodium ethoxide.
Q2: What are the most common impurities I might encounter in my synthesis?
Common impurities can include unreacted starting materials such as Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate, side products from incomplete reactions, or byproducts from hydrolysis of the ester or ethoxy groups. Over-reaction or side reactions involving the pyrimidine ring can also lead to impurities.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[1][2]
Q4: What are the recommended methods for purifying the final product?
The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities.
Q5: Which analytical techniques are best for assessing the purity of the final product?
To accurately determine the purity of your synthesized this compound, a combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction using TLC or HPLC to determine the optimal reaction time. If the reaction is sluggish, consider moderately increasing the temperature. |
| Inactive reagents. | Ensure the starting materials, especially sodium ethoxide, are fresh and have been stored under appropriate conditions to prevent degradation. | |
| Presence of moisture. | The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Presence of Starting Material in Final Product | Incomplete reaction. | Increase the reaction time or temperature. Consider adding a slight excess of sodium ethoxide to drive the reaction to completion. |
| Formation of Multiple Byproducts | Reaction temperature is too high, leading to side reactions. | Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration might reduce byproduct formation. |
| Non-selective reaction conditions. | Ensure the dropwise addition of reagents and maintain good stirring to ensure a homogeneous reaction mixture. | |
| Difficulty in Isolating the Product | Product is soluble in the workup solvent. | If the product is not precipitating, try changing the solvent system or using a different extraction solvent. |
| Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. | |
| Final Product is an Oil or Gummy Solid | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. If impurities are present, attempt purification by column chromatography. |
| The product may have a low melting point. | If the product is pure but oily, it may be due to its intrinsic properties. Confirm purity using HPLC and NMR. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate (Intermediate)
This protocol is a representative procedure and may require optimization.
Materials:
-
Ethyl 2-phenyl-4-hydroxypyrimidine-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Ethyl 2-phenyl-4-hydroxypyrimidine-5-carboxylate in an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully quench by slowly pouring it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 2: Synthesis of this compound (Final Product)
Materials:
-
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Slowly add the sodium ethoxide solution to the solution of the chloropyrimidine at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature or gently heat to 40-50°C for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Data Presentation
Table 1: Purity Assessment of this compound
| Analysis Technique | Parameter | Expected Result for Pure Compound |
| HPLC | Purity | > 98% |
| Retention Time | Dependent on column and mobile phase conditions | |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | Phenyl protons: ~7.4-8.2 ppm (m); Pyrimidine proton: ~8.9 ppm (s); OCH₂CH₃ (ethoxy): ~4.5 ppm (q), ~1.4 ppm (t); OCH₂CH₃ (ester): ~4.4 ppm (q), ~1.3 ppm (t) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | Carbonyl carbon: ~165 ppm; Pyrimidine carbons: ~160-170 ppm; Phenyl carbons: ~128-135 ppm; Ethoxy carbons: ~60-70 ppm, ~14 ppm; Ester carbons: ~61 ppm, ~14 ppm |
| Melting Point | Dependent on purity, literature values should be consulted |
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: General workflow for purification and purity analysis.
Caption: Decision tree for troubleshooting low product purity.
References
Technical Support Center: Troubleshooting Common Side Reactions in Pyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common side reactions encountered during pyrimidine synthesis. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Biginelli synthesis of dihydropyrimidinones (DHPMs)?
A1: The Biginelli reaction, a one-pot, three-component condensation, is a robust method for synthesizing DHPMs. However, several side reactions can occur, leading to reduced yields and purification challenges. The most prevalent side reactions include:
-
Hantzsch Dihydropyridine Formation: A significant fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at elevated temperatures).[1]
-
Knoevenagel Condensation: This reaction between the aldehyde and the β-ketoester can be a major competing pathway, consuming starting materials.
-
Aldol Condensation: Self-condensation of the aldehyde or the β-ketoester can occur, especially with enolizable starting materials.
-
N-Acylurea Formation: This byproduct can complicate purification efforts.
-
Incomplete Cyclization: The reaction may stall at the open-chain ureide intermediate, particularly with sterically hindered substrates.
Q2: My Pinner pyrimidine synthesis is yielding a complex mixture of byproducts. What are the likely culprits?
A2: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is sensitive to reaction conditions. Common side reactions include:
-
Self-Condensation of Reactants: Both the amidine and the 1,3-dicarbonyl compound can undergo self-condensation reactions.[1]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the amidine starting material or key intermediates.[1]
-
Incomplete Cyclization: The initial condensation product may fail to cyclize to the desired pyrimidine ring.[1]
-
Formation of Regioisomers: The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of different regioisomers.
Troubleshooting Guides
The Biginelli Reaction
Problem: Low yield of the desired dihydropyrimidinone (DHPM) and a prominent yellow, fluorescent byproduct is observed.
-
Question: What is this fluorescent byproduct and how can its formation be minimized?
-
Answer: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). Its formation is favored at higher temperatures where urea decomposes to ammonia, which then participates in the competing Hantzsch reaction.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature can significantly suppress the Hantzsch pathway.
-
Optimize the Catalyst: The choice of catalyst can influence the selectivity. Lewis acids may favor one pathway over the other.
-
Order of Addition: Adding the urea last may minimize its decomposition.
-
Problem: The reaction has a low yield with a significant amount of unreacted starting materials.
-
Question: What are the probable causes for low conversion?
-
Answer: Low conversion can be due to several factors, including catalyst inefficiency, suboptimal reaction conditions, or impure reactants.
Troubleshooting Steps:
-
Catalyst Activity: Ensure the catalyst is active. Reusable catalysts may need regeneration. For acid catalysts like HCl, verify the concentration.
-
Reaction Time and Temperature: The reaction may require longer reaction times or a moderate temperature increase. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Choice: The solvent affects reactant solubility and reaction rate. While ethanol is common, other polar solvents like acetonitrile or even solvent-free conditions can improve yields.
-
Purity of Reactants: Use high-purity aldehyde, β-ketoester, and urea, as impurities can inhibit the reaction.
-
Problem: Difficulty in purifying the crude product, with suspected N-acylurea byproducts.
-
Question: How can I confirm the presence of N-acylurea and prevent its formation?
-
Answer: N-acylurea byproducts can form and co-elute with the desired product. Their presence can be confirmed by spectroscopic methods like NMR and mass spectrometry.
Troubleshooting Steps:
-
Purification: Recrystallization is often effective for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial.
-
The Pinner Synthesis
Problem: The cyclization step of the Pinner reaction is not proceeding to completion.
-
Question: How can I drive the final cyclization and dehydration steps?
-
Answer: Incomplete cyclization can be caused by insufficient activation of the carbonyl group or steric hindrance.
Troubleshooting Steps:
-
Add a Catalyst: If not already used, a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization.
-
Increase Reaction Time: Some cyclizations are slow and may require extended reaction times.
-
Consider Alternative Substrates: If steric hindrance is an issue, a more reactive 1,3-dicarbonyl equivalent might be beneficial.
-
Problem: Low yield and formation of multiple byproducts.
-
Question: What are the critical parameters to control to minimize side reactions in the Pinner synthesis?
-
Answer: The Pinner synthesis is highly sensitive to the reaction environment.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The reaction is highly susceptible to moisture. Use freshly distilled, anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic.
-
Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are critical for promoting cyclization while minimizing self-condensation.
-
Control Reaction Temperature: Monitor the reaction by TLC to find the optimal temperature that promotes the reaction without causing decomposition.
-
Data Presentation
Table 1: Comparison of Catalyst Performance in the Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| HCl | Ethanol | Reflux | 3 h | Low |
| CuCl₂·2H₂O / HCl | Solvent-free | Room Temp (Grinding) | minutes | >90 |
| NH₄Cl | Methanol | Reflux | 3 h | Moderate |
| Nano-Fe₃O₄@SiO₂/SnCl₄ | Water | 70 | 1.5 - 3 min | 94 - 99 |
| Diammonium Hydrogen Phosphate | Aqueous Media | Reflux / MW | 5 - 10 min (MW) | 82 - 95 |
Data compiled from multiple sources for the synthesis of various dihydropyrimidinone derivatives.[2][3]
Table 2: Influence of Solvent on Biginelli Reaction Yield
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Toluene | 2.4 | Low |
| Dichloromethane | 9.1 | Moderate |
| Tetrahydrofuran (THF) | 7.5 | Moderate |
| Ethanol | 24.6 | High |
| Acetonitrile | 37.5 | High |
| Water | 80.1 | Low |
Yields are generalized and can vary based on specific reactants and catalysts.
Experimental Protocols
Protocol 1: General Procedure for a Biginelli Reaction with Minimized Hantzsch Byproduct
This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM).
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., sulfated zirconia, 50 mg)
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, and urea.
-
Add the catalyst.
-
Stir the mixture at a controlled temperature of 60°C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete in 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[4]
Protocol 2: General Pinner Synthesis of a Substituted Pyrimidine
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide, 10 mmol)
-
Anhydrous ethanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound in anhydrous ethanol.
-
Add the amidine hydrochloride to the solution.
-
Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol) dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. Reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[4]
Protocol 3: Purification of a Dihydropyrimidinone by Column Chromatography
Solvent System Selection:
-
Determine an appropriate solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. The ideal system should give a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.[4]
Procedure:
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel ("dry loading"). Apply the sample evenly to the top of the silica bed.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in fractions and monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified dihydropyrimidinone.
Mandatory Visualization
Caption: Competing pathways in the Biginelli reaction.
Caption: A logical workflow for troubleshooting low yields.
Caption: Simplified mechanism of the Pinner pyrimidine synthesis.
References
Biginelli reaction optimization for substituted pyrimidine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the Biginelli reaction for substituted pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Biginelli reaction and why is it important in drug development?
The Biginelli reaction is a one-pot, three-component organic reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[1][2][3][4] This reaction is of significant interest in medicinal chemistry because DHPMs and their derivatives exhibit a wide range of pharmacological activities, including acting as calcium channel blockers, antihypertensive agents, anti-inflammatory agents, and antiviral and antibacterial agents.[3][4][5][6][7][8]
Q2: My Biginelli reaction is resulting in a low yield. What are the common causes and how can I improve it?
Low yields are a common issue in the classical Biginelli reaction, particularly with substituted aromatic and aliphatic aldehydes.[1][9] Several factors can contribute to this, and optimizing the following parameters can significantly improve your yield:
-
Catalyst Choice: The reaction is acid-catalyzed. While strong Brønsted acids like HCl are traditionally used, they can lead to side reactions. Modern methods often employ milder Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃, InBr₃) or solid acid catalysts, which can improve yields and simplify the workup process.[5][10][11][12] Catalyst-free methods using techniques like ball milling have also been shown to produce excellent yields.[8]
-
Reaction Temperature: Temperature is a critical parameter. While some reactions can proceed at room temperature, heating is often necessary to drive the reaction to completion. Optimal temperatures typically range from 80°C to 100°C, but this is dependent on the specific substrates being used.[9]
-
Solvent Selection: The polarity of the solvent can influence the reaction rate and yield.[10] Ethanol is a common choice, but exploring other solvents like acetonitrile or even solvent-free conditions can lead to better outcomes. Solvent-free approaches are also more aligned with green chemistry principles.[9]
-
Reactant Stoichiometry: The molar ratio of the three components—aldehyde, β-ketoester, and urea/thiourea—can impact the yield. It is common practice to use a slight excess of the urea or thiourea component.[1][9]
-
Reaction Time: Reaction times can vary significantly, from minutes to several hours. It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[9]
Q3: I am observing the formation of unexpected side products. What are the likely causes and how can I minimize them?
The formation of side products can be attributed to several factors:
-
Self-Condensation of the Aldehyde: Aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization under acidic conditions. To mitigate this, consider using a milder catalyst or adding the aldehyde slowly to the reaction mixture.[10]
-
Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent, leading to the formation of insoluble byproducts.[10] Experimenting with different solvent systems that have better solubilizing power for all components and intermediates can resolve this issue.[10]
-
Purity of Reagents: The purity of the starting materials is crucial. Impurities in the aldehyde, β-ketoester, or urea/thiourea can lead to unwanted side reactions and lower the yield of the desired product.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inappropriate catalyst or catalyst concentration. | Screen a variety of Lewis acids (e.g., ZnCl₂, FeCl₃, Yb(OTf)₃) and optimize the molar percentage.[10] Consider solid-supported or nanoparticle catalysts for easier recovery.[7] |
| Suboptimal reaction temperature. | Systematically vary the reaction temperature (e.g., room temperature, 50°C, 80°C, 100°C) while monitoring with TLC. | |
| Poor solvent choice. | Test different solvents with varying polarities (e.g., ethanol, acetonitrile, THF) or attempt the reaction under solvent-free conditions.[5][9] | |
| Incorrect stoichiometry. | Use a slight excess (e.g., 1.2-1.5 equivalents) of urea or thiourea.[1] | |
| Formation of Multiple Spots on TLC (Side Products) | Aldehyde self-condensation. | Use a milder catalyst, lower the reaction temperature, or add the aldehyde dropwise to the reaction mixture. |
| Impure starting materials. | Purify the aldehyde, β-ketoester, and urea/thiourea before use. | |
| Reaction Stalls (Does Not Go to Completion) | Catalyst deactivation. | Ensure the catalyst is not sensitive to air or moisture if applicable. Consider adding a fresh portion of the catalyst. |
| Low solubility of reactants or intermediates. | Try a different solvent or a co-solvent system to improve solubility.[10] | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | After cooling, try to precipitate the product by adding a non-polar solvent like hexane or by concentrating the reaction mixture. |
| Oily product instead of a solid. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Purification by column chromatography may be necessary. |
Quantitative Data on Reaction Optimization
The following tables summarize the effect of different catalysts and reaction conditions on the yield of the Biginelli reaction for the synthesis of a representative dihydropyrimidinone.
Table 1: Effect of Different Catalysts on Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | - | Ethanol | Reflux | 45 min | 39 | [1] |
| Dicalcium Phosphate | 7 | Ethanol | Reflux | - | 95+ | [1] |
| FeCl₃·6H₂O | 10 | Acetonitrile | Reflux | 1.5 | 92 | [11] |
| InBr₃ | 10 | Ethanol | Reflux | 7 | 93 | [11][13] |
| Yb(OTf)₃ | 10 | Acetonitrile | 120 (Microwave) | 20 min | High | [14] |
| Copper Nanoparticles | - | [bmim]BF₄ | Room Temp | 15 min | >90 | [7] |
| Ball Milling | - | Solvent-free | Room Temp | 30 min | >98 | [8] |
Table 2: Influence of Solvent on Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | Ethanol | 80 | 5 | 85 |
| ZnCl₂ | Acetonitrile | 80 | 4 | 90 |
| ZnCl₂ | Dichloromethane | Reflux | 10 | 60 |
| ZnCl₂ | Solvent-free | 80 | 2 | 92 |
Note: Data in Table 2 is representative and compiled from general knowledge in the provided search results.
Experimental Protocols
General Experimental Protocol for the Biginelli Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (10 mmol, 1.0 equiv), the β-ketoester (10 mmol, 1.0 equiv), and urea or thiourea (15 mmol, 1.5 equiv).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 20 mL of ethanol or acetonitrile).[10] Add the selected catalyst (e.g., 1-10 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir.[10]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with cold solvent, and dry it. If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for a typical Biginelli reaction.
Caption: Troubleshooting guide for low yield in the Biginelli reaction.
References
- 1. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 2. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Biginelli Reaction Catalyzed by Copper Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 12. Biginelli Reaction [organic-chemistry.org]
- 13. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
Technical Support Center: Purification of Carboxylate Pyrimidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of carboxylate pyrimidine derivatives. The unique amphoteric nature of these compounds—possessing both an acidic carboxylate group and basic nitrogen atoms on the pyrimidine ring—presents specific purification hurdles. This guide provides detailed troubleshooting, protocols, and data to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying carboxylate pyrimidine derivatives? A1: The main challenges arise from their dual acidic and basic nature, and often high polarity. This can lead to issues like streaking or strong retention on normal-phase silica gel, poor retention in standard reverse-phase chromatography, and difficulty in finding suitable crystallization solvents due to high solubility in polar solvents.[1] Additionally, the stability of the compound under acidic or basic conditions required for chromatography or extraction must be considered.[2][3]
Q2: Which purification technique should I choose first? A2: The choice depends on the physical state of your crude product and the nature of the impurities.
-
For solid products: Crystallization is often the most efficient and cost-effective first step to significantly increase purity.
-
For acidic products in a mixture: Acid-base extraction is a powerful technique to selectively isolate your carboxylate-containing compound from neutral or basic impurities.[4]
-
For complex mixtures or when high purity is essential: Column chromatography is necessary. The specific type (normal-phase, reverse-phase, HILIC) will depend on the compound's polarity.[1][5]
Q3: How does the carboxylate group (-COOH) affect the purification strategy? A3: The acidic carboxylate group is key to a powerful purification technique: acid-base extraction. By treating the organic solution with a weak aqueous base (like sodium bicarbonate), the carboxylate is deprotonated to form a water-soluble salt, which partitions into the aqueous layer.[6] This selectively separates it from non-acidic impurities. The compound can then be recovered by acidifying the aqueous layer and re-extracting.[4] In chromatography, the acidic proton can cause significant peak tailing on silica gel; this can sometimes be suppressed by adding a small amount of a volatile acid (like acetic or formic acid) to the eluent.[7]
Q4: My compound seems to be unstable on silica gel. What can I do? A4: Pyrimidine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[2][3] First, confirm instability by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting. If a new spot or a streak from the origin appears, degradation is likely. To mitigate this, you can use a deactivated stationary phase, such as alumina (basic or neutral), or deactivate the silica gel yourself by pre-treating it with a solvent system containing a small amount of a base like triethylamine.[3] Alternatively, non-chromatographic methods like crystallization or extraction should be prioritized.
Troubleshooting Guides
Crystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form After Cooling | The solution is not supersaturated (too much solvent used).The compound is too soluble in the chosen solvent, even at low temperatures. | Evaporate some solvent to increase the concentration.Place the flask in an ice bath or freezer for a longer period.Add a seed crystal to induce nucleation.Change to a solvent in which the compound is less soluble, or try a two-solvent system by adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the first solvent). |
| Compound "Oils Out" or Forms an Amorphous Solid | The solution is too concentrated, leading to rapid precipitation.The rate of cooling is too fast.The boiling point of the solvent is higher than the melting point of the compound. | Reheat the solution and add a small amount of additional solvent.Allow the solution to cool more slowly (e.g., leave it on the benchtop to cool to room temperature before placing it in an ice bath).Choose a lower-boiling point solvent if possible.[8] |
| Low Recovery of Crystals | The compound has significant solubility in the cold solvent.Not enough time was allowed for crystallization.Too much solvent was used for washing the crystals. | Cool the solution for a longer period or to a lower temperature (e.g., in a freezer).Ensure you used the minimum amount of hot solvent for dissolution.Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Final Crystals | Impurities are co-crystallizing with the product. | If the impurities are highly colored, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that charcoal can also adsorb your desired product, potentially reducing the yield. |
Column Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Streaks or Does Not Move from the Baseline | The compound is highly polar and/or acidic, leading to strong interaction with the silica gel.[9] | Add a small percentage (0.1-1%) of a modifier to the eluent. For acidic compounds, add acetic acid or formic acid to suppress deprotonation.[7] Consider switching to a more polar stationary phase like alumina or using reverse-phase chromatography. |
| Poor Separation of Product and Impurity | The polarity of the compounds is too similar in the chosen eluent system.[2] | Optimize the eluent system. Try different solvent combinations (e.g., dichloromethane/methanol, ethyl acetate/hexanes with different ratios).If the impurity has a different acidic/basic character, use acid-base extraction first to remove it.If available, use a higher-resolution technique like preparative HPLC.[2] |
| Compound Decomposes on the Column | The compound is sensitive to the acidic nature of silica gel.[3] | Test for stability on a TLC plate first.Use a deactivated stationary phase like neutral alumina or florisil.Purify quickly using flash chromatography with minimal exposure time to the silica. |
Acid-Base Extraction Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion at the Interface | The two phases have similar densities.High concentration of dissolved materials. | Add a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength and density of the aqueous layer.Gently swirl or stir the mixture instead of vigorous shaking.If possible, filter the entire mixture through a pad of Celite. |
| Low Recovery After Re-acidification | Insufficient acidification of the aqueous layer; the carboxylate salt was not fully protonated.The protonated carboxylic acid has some solubility in water. | Add acid (e.g., 1M HCl) until the aqueous layer is definitively acidic (test with pH paper, aim for pH 2-3).Perform multiple extractions (3-4 times) with a fresh portion of organic solvent to ensure complete recovery from the aqueous layer.[6] |
Data Presentation
Table 1: Comparison of Purification Techniques for Carboxylate Pyrimidine Derivatives
| Technique | Principle of Separation | Typical Purity | Advantages | Common Challenges |
| Acid-Base Extraction | Differential solubility of acidic/basic forms in aqueous vs. organic solvents.[4] | Moderate to High | Excellent for removing neutral or basic impurities; scalable; fast. | Emulsion formation; low recovery if compound is water-soluble; requires compound to be stable to pH changes. |
| Crystallization | Differential solubility in a solvent at hot vs. cold temperatures. | High to Very High (>99%) | Cost-effective; highly scalable; can yield very pure material.[10] | Finding a suitable solvent can be difficult; "oiling out"; low recovery.[8] |
| Flash Chromatography (Silica Gel) | Differential partitioning between a polar stationary phase and a non-polar mobile phase. | Good to High (95-99%) | Versatile; good for complex mixtures; relatively fast. | Compound degradation on acidic silica; streaking of polar/acidic compounds; requires solvent optimization.[2][3] |
| Preparative HPLC (Reverse-Phase) | Partitioning based on hydrophobicity between a non-polar stationary phase and a polar mobile phase. | Very High (>99.5%) | Excellent resolution for difficult separations; automated. | May require specific columns for polar compounds; removal of ion-pairing agents; limited scalability.[1] |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase.[5] | High to Very High (>98%) | Ideal for highly polar compounds that have poor retention in reverse-phase.[1][11] | Requires careful method development; sensitive to water content in the mobile phase and sample solvent.[12] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is for the selective isolation of a carboxylate pyrimidine derivative from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure from CO₂ evolution. Close the stopcock and shake gently for 1-2 minutes, venting frequently.[13]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the sodium pyrimidine carboxylate salt) into a clean Erlenmeyer flask.
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Wash (Optional): Add a small amount of fresh organic solvent to the aqueous layer in the flask, swirl, and use a pipette to remove the organic layer. This "back-wash" removes residual neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl while stirring until the pH is ~2-3 (test with pH paper). The neutral carboxylic acid should precipitate if it is a solid.[4]
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Recovery: Extract the acidified aqueous solution three times with a fresh portion of the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Single-Solvent Recrystallization
This protocol is for purifying a solid carboxylate pyrimidine derivative.
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Solvent Selection: In a small test tube, test various solvents to find one that dissolves your compound when hot but in which the compound is sparingly soluble when cold. Common solvents include ethanol, methanol, ethyl acetate, or water.[8][14]
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) until the solvent is boiling. Add more hot solvent in small portions until the solid just dissolves completely.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
Visualizations
Purification Workflow and Troubleshooting Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. physics.emu.edu.tr [physics.emu.edu.tr]
Overcoming solubility issues with Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: Specific quantitative solubility data for this compound is not extensively available in published literature. However, based on the structure (a substituted pyrimidine) and data from similar pyrimidine derivatives, a qualitative and estimated solubility profile can be predicted. The compound is expected to have better solubility in polar aprotic and polar protic organic solvents compared to non-polar or aqueous solvents.
Data Presentation: Estimated Solubility Profile
The following table summarizes the estimated solubility of this compound at ambient temperature (20-25°C). These values are estimates based on the general solubility characteristics of pyrimidine derivatives and should be confirmed experimentally.[1][2][3][4][5][6]
| Solvent Class | Solvent Name | Formula | Estimated Solubility (mg/mL) | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | > 50 | Excellent solvent for many pyrimidine derivatives; often used for preparing concentrated stock solutions.[1][3] |
| Dimethylformamide (DMF) | C₃H₇NO | > 50 | High solubility is expected; similar to DMSO.[2][5][6] | |
| Tetrahydrofuran (THF) | C₄H₈O | 10 - 30 | Moderate to good solubility is likely.[5] | |
| Acetonitrile (ACN) | C₂H₃N | 5 - 15 | Moderate solubility expected. | |
| Acetone | C₃H₆O | 5 - 15 | Moderate solubility expected. | |
| Polar Protic | Ethanol | C₂H₆O | 5 - 20 | Good solubility is common for pyrimidine derivatives in alcohols.[4] |
| Methanol | CH₄O | 10 - 25 | Generally a good solvent for pyrimidine derivatives.[2][7][8] | |
| Non-Polar | Dichloromethane (DCM) | CH₂Cl₂ | 1 - 10 | Limited to moderate solubility. |
| Toluene | C₇H₈ | < 1 | Poor solubility is expected. | |
| Aqueous | Water | H₂O | < 0.1 | Expected to be poorly soluble in water.[3] |
Q2: How does temperature affect the solubility of this compound?
A2: For most pyrimidine derivatives, solubility in organic solvents increases with a rise in temperature.[1][4][5][7][8] This is because the dissolution process is often endothermic, requiring energy to overcome the crystal lattice forces of the solid. Therefore, gentle heating can be an effective method to dissolve more solute. However, it is crucial to be cautious of potential compound degradation at elevated temperatures.
Q3: My compound is a novel pyrimidine derivative. How can I predict which solvent might be best?
A3: While experimental testing is essential, you can make an educated prediction based on the compound's structure. The principle of "like dissolves like" is a useful guide.[9] this compound has polar functional groups (ester, ether, nitrogen atoms in the pyrimidine ring) and a non-polar phenyl group. This structure suggests that polar aprotic solvents like DMSO and DMF, which can engage in dipole-dipole interactions, will be highly effective. Polar protic solvents like ethanol and methanol should also be effective due to their ability to form hydrogen bonds. Non-polar solvents like toluene will likely be poor solvents.
Q4: What is co-solvency and how can it be used for this compound?
A4: Co-solvency is a technique that uses a mixture of solvents to enhance the solubility of a solute. For pyrimidine derivatives that are difficult to dissolve, adding a small amount of a strong, highly polar co-solvent (like DMSO or DMF) to a less polar primary solvent can significantly improve solubility.[1] This is a common strategy when a compound precipitates out of a reaction mixture or when preparing formulations.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: The compound is not dissolving in the chosen solvent at room temperature.
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Recommended Actions:
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Verify Purity: Impurities can significantly alter the solubility of a compound. Confirm the purity of your this compound using analytical methods like NMR or LC-MS.
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Increase Agitation & Time: Ensure the mixture is being stirred vigorously. Some compounds take a significant amount of time to reach equilibrium solubility.
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Gently Increase Temperature: Warm the solution while stirring.[1] For many pyrimidine derivatives, an increase in temperature leads to a significant increase in solubility.[4][5][7][8] Be careful not to exceed the boiling point of the solvent or the degradation temperature of the compound.
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Try Sonication: Use a bath sonicator to provide mechanical energy, which can help break down solid aggregates and facilitate dissolution.[10]
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Switch to a Stronger Solvent: If the compound remains insoluble, switch to a solvent with higher polarity. Based on the estimated data, if you are using a solvent like DCM, try switching to ethanol, methanol, or THF. For very poor solubility, move to DMSO or DMF.[1][2]
-
Logical Troubleshooting Workflow
Issue 2: The compound dissolves when heated but precipitates upon cooling.
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Recommended Actions:
-
Prepare a Supersaturated Solution (with caution): This phenomenon indicates you have created a supersaturated solution. This is common and is the basis for crystallization. If you need the compound to remain in solution at room temperature, the concentration is too high for that specific solvent.
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Add a Co-solvent: Before cooling, add a small percentage (e.g., 5-10%) of a stronger solvent (like DMSO) to the heated solution. This can help keep the compound in solution as it cools.
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Use a More Effective Solvent: The chosen solvent is likely not ideal. Re-dissolve the compound by heating and then transfer it to a more powerful solvent in which it is soluble at room temperature.
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Issue 3: The compound precipitates when a stock solution (in DMSO) is diluted into an aqueous buffer (e.g., for biological assays).
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Recommended Actions: This is a common issue for poorly water-soluble compounds. The organic stock solvent is miscible with the aqueous buffer, but the compound itself is not, causing it to crash out.[10]
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Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the compound in the aqueous medium.[10]
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Increase Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v). Increasing the percentage of DMSO in the final aqueous solution may help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.[10]
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Use Solubilizing Excipients: Consider adding low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or other pharmaceutically acceptable solubilizing agents to your aqueous buffer.[10]
-
Experimental Protocols
Protocol 1: Gravimetric Determination of Thermodynamic Solubility
This protocol details the isothermal saturation "shake-flask" method to determine the equilibrium solubility of the compound in a specific solvent.[2][7][11]
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Materials:
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This compound (solid)
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Solvent of interest (e.g., Ethanol)
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Analytical balance
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Temperature-controlled orbital shaker or magnetic stirrer
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Glass vials with screw caps
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Syringe with a 0.22 µm filter
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Pre-weighed evaporation dish or vial
-
-
Methodology:
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Preparation: Add an excess amount of the solid compound to a glass vial (e.g., add ~20 mg to 2 mL of solvent). The key is to have undissolved solid remaining at the end of the experiment.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[12]
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Phase Separation: After equilibration, stop the agitation and let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.
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Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a 0.22 µm filter to remove any undissolved microparticles.
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Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed evaporation dish. Record the exact volume. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
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Mass Determination: Once the solvent is fully evaporated, weigh the dish containing the dry solute.
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Calculation:
-
Mass of solute = (Final mass of dish + solute) - (Initial mass of empty dish)
-
Solubility (mg/mL) = Mass of solute (mg) / Volume of supernatant collected (mL)
-
-
Workflow for Gravimetric Solubility Determination
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. scispace.com [scispace.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. ajrconline.org [ajrconline.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical factors that can affect the stability of this compound in solution?
A1: The stability of pyrimidine derivatives like this compound in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. It is crucial to evaluate the compound's stability under various conditions to determine its optimal storage and handling requirements.
Q2: What are the potential degradation pathways for pyrimidine derivatives?
A2: Pyrimidine rings can be susceptible to degradation through various mechanisms. Common degradation pathways for pyrimidine derivatives include hydrolysis of ester and ether groups, and cleavage of the pyrimidine ring itself, particularly under harsh acidic or alkaline conditions.[1] The specific degradation pathway for this compound would need to be determined experimentally through forced degradation studies.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for monitoring the stability of aromatic compounds like this compound. This technique allows for the separation and quantification of the parent compound and its potential degradation products. Other techniques such as mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.
Q4: How should I prepare my solutions for a stability study?
A4: Solutions should be prepared in appropriate solvents (e.g., acetonitrile, methanol, or a buffered aqueous solution) at a known concentration. The choice of solvent will depend on the solubility of the compound and the specific experimental conditions being tested. It is important to use high-purity solvents and reagents to avoid introducing contaminants that could interfere with the analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of the compound observed across all conditions. | 1. High inherent instability of the compound. 2. Contaminated solvent or reagents. 3. Inappropriate storage of stock solutions. | 1. Conduct forced degradation studies under milder conditions to understand the degradation profile. 2. Use fresh, high-purity solvents and reagents. 3. Prepare fresh stock solutions and store them at a lower temperature, protected from light. |
| Inconsistent or non-reproducible analytical results. | 1. Instrumental variability (e.g., HPLC). 2. Inconsistent sample preparation. 3. Fluctuations in environmental conditions (temperature, light). | 1. Ensure the analytical instrument is properly calibrated and validated. Run system suitability tests before each analysis. 2. Follow a standardized and detailed sample preparation protocol. 3. Control and monitor the environmental conditions of the experiment. |
| Appearance of unexpected peaks in the chromatogram. | 1. Formation of new degradation products. 2. Contamination from the sample matrix or solvent. 3. Interaction of the compound with components of the container. | 1. Use a hyphenated technique like LC-MS to identify the unknown peaks. 2. Run a blank (solvent and matrix without the compound) to check for background peaks. 3. Use inert container materials (e.g., glass or specific types of plastic) and test for leachables. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.
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Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
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Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 105°C for 24 hours and then dissolve in the solvent.
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Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
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Data Analysis: Analyze the chromatograms to determine the percentage of the parent compound remaining and identify the major degradation products.
Real-Time Stability Study Protocol
This protocol is designed to evaluate the stability of the compound under recommended storage conditions.
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Solution Preparation: Prepare multiple aliquots of the compound in the desired solvent and container closure system.
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Storage Conditions: Store the aliquots at the intended storage temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH). Protect from light if the compound is found to be photosensitive.
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Sample Analysis: At predetermined time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot from each storage condition and analyze by HPLC.
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Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate and estimate the shelf-life of the solution.
Visualizations
Caption: A general experimental workflow for conducting a forced degradation study.
Caption: A hypothetical degradation pathway for this compound.
Caption: A decision tree for troubleshooting inconsistent analytical results.
References
Modifying reaction conditions to control regioselectivity in pyrimidine synthesis
Welcome to the Technical Support Center for the regioselective synthesis of pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in controlling regioselectivity during pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in pyrimidine synthesis?
A1: The regioselectivity in pyrimidine synthesis is a delicate balance of several factors. The most critical include:
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Electronic Effects: The inherent electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, primarily at the C2, C4, and C6 positions. The distribution of electron density, which is influenced by substituents on the ring, plays a major role in directing incoming reagents.[1] For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position due to better stabilization of the negative charge in the Meisenheimer intermediate.[1]
-
Steric Hindrance: Bulky substituents near a reactive site can impede the approach of a nucleophile or reactant, thereby favoring reaction at a less sterically hindered position.
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Reaction Conditions: Parameters such as temperature, solvent, catalyst, and the nature of the base used can significantly alter the regiochemical outcome of the reaction.[2][3]
Q2: How do electron-donating and electron-withdrawing groups on the pyrimidine ring affect regioselectivity?
A2: Substituents on the pyrimidine ring have a profound impact on regioselectivity by modulating the electronic properties of the different carbon atoms.
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Electron-Withdrawing Groups (EWGs): EWGs, such as a nitro group at the C5 position, further activate the ring towards nucleophilic attack and can influence the preferred site of substitution.
-
Electron-Donating Groups (EDGs): Conversely, introducing an EDG, like a methoxy or methylamino group, at the C6 position can alter the Lowest Unoccupied Molecular Orbital (LUMO) distribution, making the C2 position more electrophilic and thus more susceptible to nucleophilic attack.[1]
Q3: In the synthesis of substituted pyrimidines from 2,4-dichloropyrimidines, which position is typically more reactive?
A3: For nucleophilic aromatic substitution (SNAr) on an unsubstituted 2,4-dichloropyrimidine, the C4 position is generally favored over the C2 position.[1][2] The order of reactivity is typically C4(6) > C2 > C5.[2] However, this inherent selectivity is often moderate, and reactions can yield mixtures of C2 and C4 isomers.[2]
Troubleshooting Guide
This guide addresses common issues encountered during pyrimidine synthesis, with a focus on controlling regioselectivity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or no yield in a Biginelli reaction. | - Suboptimal Catalyst: Use of strong Brønsted acids (e.g., HCl) can lead to side reactions.[4] - Inappropriate Temperature: The reaction may not have sufficient energy to proceed, or excessive heat could cause degradation. - Unsuitable Solvent: The solvent may not be appropriate for the specific substrates. | - Catalyst Screening: Test milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts.[4] - Temperature Optimization: Monitor the reaction by TLC while gradually increasing the temperature (typically 80-100°C can be optimal).[4] - Solvent Selection: While ethanol is common, consider solvent-free conditions or other polar solvents like acetonitrile.[4] |
| Formation of a mixture of C2 and C4 substituted regioisomers in reactions with 2,4-dichloropyrimidines. | - Moderate Intrinsic Selectivity: The inherent reactivity difference between the C2 and C4 positions is not always large enough to ensure high selectivity.[2] - Reaction Conditions: The choice of base, solvent, and catalyst can influence the isomer ratio. | - Base and Solvent Optimization: Experiment with different base-solvent combinations. For instance, LiHMDS has been shown to be an effective base for achieving high C4 regioselectivity in certain Pd-catalyzed reactions.[2] - Catalyst Selection: For amination reactions, specific palladium catalysts can enhance selectivity.[5] |
| Unexpected side product formation in a Biginelli reaction, such as a Hantzsch-type dihydropyridine. | - Reaction Temperature: Higher temperatures can favor the competing Hantzsch pathway, especially when using urea.[6] | - Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of the dihydropyridine byproduct.[6] |
| Incomplete cyclization during pyrimidine ring formation. | - Insufficient Carbonyl Activation: The catalyst may not be effectively activating the carbonyl group for nucleophilic attack. - Steric Hindrance: Bulky substituents may be preventing the final ring-closing step. | - Use a Catalyst: If not already in use, add a catalytic amount of a Brønsted or Lewis acid.[6] - Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or moderately increase the temperature.[6] - Modify Substrates: If steric hindrance is suspected, consider using a more reactive 1,3-dicarbonyl equivalent.[6] |
Key Experimental Protocols
Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from a method demonstrating high regioselectivity for C4 amination.[5]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Secondary amine (1.1 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂/dppb or a specific complex)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, charge a reaction flask with the palladium catalyst.
-
Remove the flask from the glovebox and add the 6-aryl-2,4-dichloropyrimidine followed by anhydrous THF.
-
In a separate flask, dissolve the secondary amine in anhydrous THF and cool the solution to the desired reaction temperature (e.g., -20 °C).
-
To the amine solution, add the LiHMDS solution dropwise.
-
Add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst.
-
Stir the reaction at the set temperature for 1 hour, monitoring its progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in pyrimidine synthesis.
Caption: Simplified reaction pathway for the Biginelli synthesis of dihydropyrimidinones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis typically involves a condensation reaction between benzamidine (or its salt) and a diethyl ethoxymethylenemalonate derivative. This reaction falls under the broader class of pyrimidine syntheses which involve the condensation of an amidine with a three-carbon bifunctional component.[1][2]
Q2: What are the critical parameters to control during the reaction?
A2: Key parameters to monitor and control include reaction temperature, reaction time, the stoichiometry of reactants, and the choice of solvent and base.[3] For scale-up, efficient heat transfer and mixing become critical to ensure reaction selectivity and avoid side product formation.[4][5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[3] This allows for the visualization of the consumption of starting materials and the formation of the product.
Q4: What are the common side reactions to be aware of?
A4: Potential side reactions include the formation of regioisomers, hydrolysis of the ester or ethoxy groups if water is present, and incomplete cyclization.[3] Careful control of reaction conditions is crucial to minimize these byproducts.
Q5: Are there any specific safety precautions I should take when scaling up this synthesis?
A5: Yes, scaling up exothermic reactions requires careful consideration of heat management to prevent runaway reactions.[4][5][6] Ensure the reactor has adequate cooling capacity. Also, be mindful of solvent vapor and potential pressure buildup in a larger vessel.[7] A thorough process hazard analysis (PHA) is recommended before any scale-up.[7]
Experimental Protocol
This protocol details the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzamidine hydrochloride | 156.61 | 15.66 g | 0.10 |
| Diethyl ethoxymethylenemalonate | 216.23 | 21.62 g | 0.10 |
| Sodium ethoxide | 68.05 | 6.81 g | 0.10 |
| Anhydrous Ethanol | 46.07 | 200 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated aq. NH4Cl | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO4 | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet. The system is flushed with dry nitrogen.
-
Reagent Addition: Anhydrous ethanol (200 mL) and sodium ethoxide (6.81 g, 0.10 mol) are added to the flask. The mixture is stirred until the sodium ethoxide is completely dissolved.
-
Benzamidine hydrochloride (15.66 g, 0.10 mol) is added to the solution and stirred for 15 minutes at room temperature.
-
Diethyl ethoxymethylenemalonate (21.62 g, 0.10 mol) is then added dropwise to the reaction mixture over 30 minutes.
-
Reaction: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 4-6 hours. The reaction progress is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Expected Yield: 75-85%
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reagents. - Insufficient reaction time or temperature. - Presence of moisture. | - Check the purity and activity of starting materials. - Increase reaction time and/or temperature, monitoring by TLC.[3] - Ensure anhydrous conditions by using dry solvents and glassware.[3] |
| Formation of Multiple Products (as seen on TLC) | - Side reactions due to incorrect stoichiometry or temperature. - Impure starting materials. | - Verify the stoichiometry of reactants. - Optimize the reaction temperature. - Purify starting materials before use. |
| Incomplete Cyclization | - Insufficient base strength or amount. - Steric hindrance. | - Use a stronger base or increase the stoichiometric amount of the current base. - Consider a more reactive 1,3-dicarbonyl equivalent if steric hindrance is an issue.[3] |
| Product Decomposition during Work-up or Purification | - Product instability to acidic or basic conditions. - High temperatures during solvent removal or chromatography. | - Use neutral work-up conditions where possible. - Avoid excessive heat during purification steps. |
| Difficulty in Product Crystallization/Purification | - Presence of oily impurities. - Incorrect solvent system for chromatography or recrystallization. | - Perform an initial wash with a non-polar solvent to remove oily impurities. - Systematically screen for an optimal solvent system for purification. |
| Scale-up Issues: Poor Yield or Different Product Profile | - Inefficient mixing or heat transfer in a larger reactor.[4][5] - Change in reaction kinetics at a larger scale. | - Ensure the reactor is equipped with an appropriate stirrer and cooling system. - Perform a small-scale study to evaluate the impact of extended reaction times that may occur during scale-up.[4] |
Visual Guides
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Analytical Methods for Detecting Impurities in Pyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in pyrimidine synthesis?
A1: Impurities in pyrimidine synthesis can be broadly categorized as organic, inorganic, and residual solvents.[1] Organic impurities often arise from starting materials, by-products of side reactions, intermediates, and degradation products.[1][2] For instance, in the Biginelli reaction, a common method for pyrimidine synthesis, by-products like N-acylureas can form.[3] Inorganic impurities may include reagents, catalysts, and metallic ions leached from reaction vessels.[1][4] Residual solvents are volatile organic compounds used during the synthesis or purification process.[1]
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[5][6] High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometry (MS) detection, is the gold standard for separating and quantifying non-volatile organic impurities.[1][5][7] Gas Chromatography (GC), often coupled with MS, is ideal for analyzing volatile impurities like residual solvents.[1][8] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of unknown impurities.[9][10]
Q3: How can I differentiate between the desired pyrimidine product and its impurities in an NMR spectrum?
A3: In an NMR spectrum, impurities will present as extra signals that do not correspond to the expected structure of the pyrimidine product.[10] The integration of signals can also indicate the presence of impurities if the proton count does not match the expected ratio.[10] To confirm exchangeable protons (e.g., from NH or OH groups), a D₂O shake experiment can be performed; the peaks corresponding to these protons will disappear or diminish.[10] Substituents on the pyrimidine ring will influence the chemical shifts of the ring protons, with electron-donating groups causing an upfield shift and electron-withdrawing groups causing a downfield shift, which can help in structural assignment.[10]
Q4: My HPLC chromatogram shows several unexpected peaks. How do I proceed with their identification?
A4: When unexpected peaks appear in an HPLC chromatogram, the first step is to ensure they are not artifacts from the system or sample preparation. If the peaks are reproducible, hyphenated techniques like LC-MS are invaluable.[1] Mass spectrometry provides the molecular weight of the impurity, which is a critical piece of information for proposing potential structures.[5] Further fragmentation in MS/MS experiments can provide structural details.[11] If the impurity can be isolated, for example through preparative HPLC, its structure can be definitively determined using NMR spectroscopy.[5]
Q5: What are "limit tests" and when are they necessary?
A5: Limit tests are quantitative or semi-quantitative tests designed to identify and control small quantities of specific inorganic impurities, such as chlorides, sulfates, heavy metals, and arsenic, which are likely to be present in a pharmaceutical substance.[4][] These tests are crucial for ensuring the safety and quality of the final product and are often stipulated by pharmacopoeias.[] They typically involve comparing the turbidity or color produced by the test sample with that of a standard solution containing a known amount of the impurity.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low product yield and multiple impurity peaks in HPLC. | - Suboptimal reaction conditions (temperature, time, stoichiometry).[3] - Inefficient catalyst.[3] - Impure starting materials. | - Optimize reaction conditions by monitoring the reaction using Thin Layer Chromatography (TLC).[3] - Ensure the catalyst is active and used in the correct concentration.[3] - Verify the purity of starting materials before use. |
| Co-elution of product and impurity peaks in HPLC. | - Similar polarity of the product and the impurity.[5] | - Experiment with different mobile phase compositions, gradients, or stationary phases (e.g., different types of C18 columns, or consider HILIC for polar compounds).[13][14] - Consider alternative purification techniques like preparative HPLC or crystallization.[5] |
| Broad or tailing peaks in GC analysis. | - Active sites on the column interacting with the analyte. - Sample overload. - Inappropriate column temperature. | - Use a deactivated column or inlet liner. - Dilute the sample. - Optimize the temperature program. |
| Poor resolution of pyrimidine ring protons in ¹H NMR. | - Aggregation of the sample. - Presence of paramagnetic impurities. | - Try a different solvent or adjust the sample concentration. - Filter the sample through a small plug of silica or celite. |
| Inconsistent quantification results for a known impurity. | - Instability of the impurity in the analytical solution. - Non-linearity of the detector response at the impurity concentration. - Improper sample preparation. | - Analyze samples promptly after preparation and store them under appropriate conditions.[7] - Prepare a calibration curve for the impurity to ensure the concentration falls within the linear range of the detector. - Ensure accurate and reproducible sample weighing and dilution. |
Experimental Workflows and Protocols
Workflow for Impurity Identification and Quantification
Caption: Workflow for detecting, identifying, and quantifying impurities.
Detailed Protocol: HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing an HPLC method for analyzing impurities in pyrimidine synthesis. Optimization will be required based on the specific pyrimidine and expected impurities.
-
Instrumentation:
-
Column:
-
Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7] This is suitable for separating many non-polar to moderately polar compounds.
-
-
Mobile Phase:
-
Gradient Elution:
-
A typical gradient might be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
This gradient should be optimized to achieve good separation of all components.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Column Temperature:
-
30-40 °C to ensure reproducible retention times.
-
-
Detection Wavelength:
-
Monitor at a wavelength where both the main compound and potential impurities have significant absorbance (e.g., 254 nm or 270 nm).[16] A DAD allows for the acquisition of spectra across a range of wavelengths.
-
-
Injection Volume:
-
5-20 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.
-
Logical Flow for Troubleshooting Low Purity
Caption: A logical guide for troubleshooting low product purity.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. bspublications.net [bspublications.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate and Other Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with kinase inhibitors playing a pivotal role. Among the various scaffolds used to design these inhibitors, the pyrimidine core has emerged as a privileged structure, forming the basis of numerous FDA-approved drugs.[1][2][3] This guide provides an objective comparative analysis of a representative pyrimidine-based compound, Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate, with other established kinase inhibitors.
Disclaimer: Specific experimental data for this compound is not publicly available. The data presented for this compound is hypothetical and is intended to illustrate a comparative analysis framework based on the known properties of similar pyrimidine-based kinase inhibitors.
Introduction to Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is a key structural motif in many kinase inhibitors due to its ability to mimic the adenine ring of ATP, enabling it to bind effectively to the ATP-binding site of various kinases.[4][5] This interaction blocks the downstream signaling pathways that are often dysregulated in cancer, leading to the inhibition of cell proliferation and survival.[4] Many successful anti-cancer drugs, such as Imatinib (Gleevec®), are based on a 2-phenylaminopyrimidine scaffold.[6]
This guide will compare the hypothetical profile of this compound against well-established kinase inhibitors targeting key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the multi-kinase inhibitor target, Abelson kinase (ABL).
Data Presentation: Head-to-Head Inhibitor Comparison
The following tables summarize the biochemical and cellular potencies of this compound (hypothetical data) compared to well-known kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
Table 1: Comparative Efficacy Against Epidermal Growth Factor Receptor (EGFR)
| Parameter | This compound (Hypothetical) | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) |
| Biochemical IC50 (EGFR WT) | ~20 nM | ~15 nM[2] | ~2 nM[2] |
| Biochemical IC50 (EGFR L858R) | ~5 nM | ~1 nM[2] | ~2 nM[2] |
| Biochemical IC50 (EGFR T790M) | ~50 nM | ~1 nM[2] | ~200 nM[2] |
| Cellular IC50 (PC-9, EGFR del19) | ~30 nM | ~10 nM[2] | ~5 nM[2] |
| Cellular IC50 (H1975, L858R/T790M) | ~75 nM | ~15 nM[2] | >5000 nM[2] |
Table 2: Comparative Efficacy Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
| Parameter | This compound (Hypothetical) | Pazopanib (Pyrimidine-based) | Sorafenib (Non-pyrimidine) |
| Biochemical IC50 (VEGFR2) | ~45 nM | ~30 nM | ~90 nM |
| Cellular IC50 (HUVEC Proliferation) | ~100 nM | ~80 nM | ~150 nM |
Table 3: Comparative Efficacy Against Abelson Kinase (ABL)
| Parameter | This compound (Hypothetical) | Imatinib (Pyrimidine-based) | Dasatinib (Multi-kinase inhibitor) |
| Biochemical IC50 (ABL) | >1000 nM | ~25 nM | ~<1 nM |
| Cellular IC50 (K562, Bcr-Abl+) | >5000 nM | ~250 nM | ~3 nM |
IC50 values are indicative and can vary based on assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are standard protocols for key experiments cited in this guide.
1. Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.
-
Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody and an APC-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium and APC into close proximity, resulting in a FRET signal.
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., this compound).
-
In a 384-well plate, add the kinase, the substrate, and ATP.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Stop the reaction and add the TR-FRET detection reagents (europium-labeled antibody and APC-labeled substrate).
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the effect of a kinase inhibitor on the proliferation of cancer cell lines.
-
Principle: These assays measure the metabolic activity of viable cells.
-
Procedure:
-
Seed cancer cells (e.g., PC-9, H1975, HUVEC, K562) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the proliferation reagent (e.g., MTT or CellTiter-Glo®).
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
-
3. Western Blot Analysis for Downstream Signaling
-
Objective: To confirm the on-target effect of the kinase inhibitor by assessing the phosphorylation status of downstream signaling proteins.
-
Procedure:
-
Treat cells with the test compound at various concentrations for a specific time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target's downstream effectors (e.g., p-EGFR, EGFR, p-ERK, ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex signaling cascades and the experimental process is essential for a comprehensive understanding.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
Caption: General experimental workflow for the evaluation of a kinase inhibitor.
Conclusion
The pyrimidine scaffold remains a highly valuable framework in the design of potent and selective kinase inhibitors.[1][7] While this compound is presented here with a hypothetical profile, the comparative analysis framework demonstrates a robust methodology for evaluating novel kinase inhibitors against established drugs. Through rigorous biochemical and cellular assays, coupled with detailed analysis of downstream signaling, researchers can effectively characterize the therapeutic potential of new chemical entities in the ongoing effort to combat cancer. The development of next-generation pyrimidine-based inhibitors continues to be a promising avenue in targeted cancer therapy.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Imatinib - Wikipedia [en.wikipedia.org]
- 7. research.nu.edu.kz [research.nu.edu.kz]
A Comparative Guide to the Anticancer Potential of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate and Related Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of novel anticancer therapeutics, with numerous derivatives demonstrating potent and selective activity against a range of human cancers.[1][2] This guide provides a comparative analysis of the potential anticancer activity of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate by examining the performance of structurally related pyrimidine analogs. The information presented is supported by experimental data from peer-reviewed studies, offering insights into their efficacy and mechanisms of action.
Comparative Anticancer Activity of Pyrimidine Derivatives
The anticancer potential of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. Modifications at the C2, C4, and C5 positions can modulate the compound's binding affinity to target proteins, thereby affecting its cytotoxic efficacy. The following tables summarize the in vitro anticancer activity (IC50 values) of various 2,4,5-trisubstituted pyrimidine derivatives against a panel of human cancer cell lines, providing a quantitative comparison.
Table 1: Cytotoxic Activity of 2,4,5-Trisubstituted Pyrimidine Derivatives Against Various Cancer Cell Lines (IC50 in µM)
| Compound ID | R² Position | R⁴ Position | R⁵ Position | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | PC-3 (Prostate) | Reference |
| Target Analog | Phenyl | Ethoxy | Ethyl carboxylate | - | - | - | - | - |
| 1 | Phenylamino | Thiazol-5-yl | H | - | - | - | 2.14 | [3] |
| 2 | Phenylamino | Thiazol-5-yl | -CN | - | - | 4.27 | 1.98 | [3] |
| 3 | 2-Isopropylphenyl | N-benzylamine | Methyl | - | - | IC50 < 10 µM | - | [4][5] |
| 4 | Phenyl | Pyridine | H | >50 | >50 | >50 | >50 | [6] |
| 5 | 4-Chlorophenyl | Pyridine | H | 1.25-6.75 | - | - | - | [7] |
Table 2: Cytotoxic Activity of Fused Pyrimidine Derivatives (IC50 in µM)
| Compound Class | Specific Derivative | Cancer Cell Line(s) | Reported IC50/Activity | Reference |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma), C32 (Melanoma), DU145 (Prostate), MCF-7/WT (Breast) | GI50: -5.66 (mean) | [9] |
| Pyrazolo[3,4-d]pyrimidines | 5-Benzyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | Ehrlich Ascites Carcinoma | 90 µg/ml | [7] |
Structure-Activity Relationship (SAR) Insights
The analysis of various pyrimidine derivatives reveals key structural features that influence their anticancer activity:
-
Substitution at C2: The presence of a phenyl or substituted phenyl group at the C2 position is common in many active pyrimidine derivatives. The nature of the substituent on the phenyl ring can significantly impact potency.
-
Substitution at C4: The C4 position is a critical determinant of activity. Derivatives with an amino or a substituted amino group often exhibit potent cytotoxicity. The ethoxy group in the target compound is less common in the highly active analogs found, suggesting its potential impact on activity needs to be experimentally determined.
-
Substitution at C5: The C5 position is amenable to various substitutions. The presence of a carboxylate group, as in the target compound, can influence the molecule's physicochemical properties and its interaction with biological targets.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to validate the anticancer activity of pyrimidine derivatives.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][10][11][12]
Materials:
-
Pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 9-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[8]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette gently to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using appropriate software.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis in response to treatment with the test compounds.[8]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Annexin V-FITC Apoptosis Detection Kit
-
70% Ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and centrifuge at 1,500 rpm for 5 minutes.[8]
-
Fixation: Wash the cell pellet with PBS and then resuspend in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[8]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[8]
-
Incubation and Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer.
Procedure for Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the cell cycle analysis protocol.
-
Staining: Wash the cells with PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation and Analysis: Incubate the cells in the dark at room temperature for 15 minutes. Analyze the samples immediately on a flow cytometer.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: General experimental workflow for validating the anticancer activity of pyrimidine derivatives.
Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A common target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR).[13][14][15]
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 3. Pyrimidine: a review on anticancer activity with key emphasis on SAR - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciensage.info [sciensage.info]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 14. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrimidine Derivatives Versus Known Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the anticancer efficacy of several pyrimidine derivatives based on available scientific literature. It is important to note that direct experimental data on the anticancer activity of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate was not found in the public domain at the time of this writing. The information presented herein focuses on other pyrimidine derivatives that have been evaluated for their cytotoxic effects and is intended for research and informational purposes only.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. Researchers have synthesized and evaluated a multitude of pyrimidine derivatives, exploring their potential to inhibit cancer cell proliferation and induce apoptosis. This guide aims to provide a comparative analysis of the in vitro efficacy of selected pyrimidine derivatives against established anticancer drugs such as Doxorubicin, Cisplatin, and Paclitaxel. The data is presented in a structured format to facilitate easy comparison, accompanied by detailed experimental protocols for key assays and visualizations of relevant signaling pathways.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for selected pyrimidine derivatives and standard anticancer drugs against various human cancer cell lines. Lower values indicate greater potency.
Table 1: Efficacy of Pyrimidine Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Aminopyrimidine Derivatives | |||
| RDS 3442 | Glioblastoma (U-87 MG) | EC50: ~20-30 (48h) | [1] |
| Triple-Negative Breast Cancer (MDA-MB231) | EC50: ~20-30 (48h) | [1] | |
| Colon Carcinoma (HT-29) | EC50: ~20-30 (48h) | [1] | |
| N-benzyl counterpart of RDS 3442 (2a) | Glioblastoma, Breast, Colon, Oral Squamous | EC50: 4 - 8 | [2][3][4] |
| Indolyl-Pyrimidine Derivative (4g) | |||
| Breast Cancer (MCF-7) | IC50: 5.1 ± 1.14 | [5] | |
| Liver Cancer (HepG2) | IC50: 5.02 ± 1.19 | [5] | |
| Colon Cancer (HCT-116) | IC50: 6.6 ± 1.40 | [5] | |
| Pyrazolo[3,4-d]pyrimidine Derivative (7) | |||
| Cervical Cancer (HeLa) | IC50: 17.50 | [6] | |
| Fibrosarcoma (HT1080) | IC50: 43.75 | [6] | |
| Colon Cancer (Caco-2) | IC50: 73.08 | [6] | |
| Lung Cancer (A549) | IC50: 68.75 | [6] |
Table 2: Efficacy of Known Anticancer Drugs in Human Cancer Cell Lines
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | |||
| Breast Cancer (MCF-7) | 2.50 | [7] | |
| Colon Cancer (HCT-116) | 1.9 | [8] | |
| Lung Cancer (A549) | > 20 | [7] | |
| Cisplatin | |||
| Lung Cancer (A549) | 16.48 (24h) | [9] | |
| Cisplatin-Resistant Lung Cancer (A549/CDDP) | 33.85 (24h) | [9] | |
| Colon Cancer (HCT-116) | Varies with incubation time | [10] | |
| Paclitaxel | |||
| Breast Cancer (MCF-7) | 3.5 | [11] | |
| Colon Cancer (HCT-116) | 0.00246 (2.46 nM) | [12] | |
| Lung Cancer (A549) | 0.00135 (1.35 nM) | [13] |
Note: IC50/EC50 values can vary between studies due to differences in experimental conditions such as cell density, drug exposure time, and the specific assay used.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (pyrimidine derivatives or known anticancer drugs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (often on a logarithmic scale) to determine the IC50 value using suitable software.[14]
Apoptosis Assessment: Annexin V/Propidium Iodide Staining by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often dysregulated in cancer and targeted by various anticancer agents.
Caption: EGFR Signaling Pathway and its downstream effectors.
Caption: General experimental workflow for in vitro anticancer drug screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. benchchem.com [benchchem.com]
A Head-to-Head In Vitro Comparison of Pyrimidine Derivatives as Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various pyrimidine derivatives based on their in vitro anticancer activities, supported by experimental data from multiple studies.
Pyrimidine and its fused heterocyclic derivatives are foundational scaffolds in medicinal chemistry, forming the basis of essential biological molecules like DNA and RNA.[1][2] This structural significance has made pyrimidine derivatives a major focus in the development of novel therapeutic agents, particularly in oncology.[1][3] This guide synthesizes in vitro data from various studies to offer a head-to-head comparison of the performance of different pyrimidine-based compounds against several cancer cell lines. The data is presented to highlight structure-activity relationships and to aid in the identification of promising candidates for further investigation.
Comparative Performance of Pyrimidine Derivatives
The in vitro efficacy of pyrimidine derivatives is most commonly evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the IC50 values of various pyrimidine derivatives against a panel of human cancer cell lines. Lower IC50 values are indicative of higher potency.
Pyrido[2,3-d]pyrimidine Derivatives
This class of compounds has shown significant potential as inhibitors of various protein kinases crucial in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Polo-like kinase 1 (PLK1), and eukaryotic Elongation Factor-2 Kinase (eEF-2K).[4][5]
| Compound ID/Class | Target/Cell Line | IC50 | Reference |
| Pyrido[2,3-d]pyrimidine-2,4-dione Analogs | eEF-2K | 420 nM (Compound 6) | [4] |
| eEF-2K | 930 nM (Compound 9) | [4] | |
| Aminopyrimidine-2,4-diones | MDA-MB-231 (Breast) | 0.029 µM (Compound 4, R=H) | [4] |
| HT-29 (Colorectal) | 0.094 µM (Compound 4, R=H) | [4] | |
| MDA-MB-231 (Breast) | 0.042 µM (Compound 7, R=Phenyl) | [4] | |
| HT-29 (Colorectal) | 0.02 µM (Compound 7, R=Phenyl) | [4] | |
| Thieno[2,3-d]pyrimidine Analogs | EGFRWT | Varies by analog | [6] |
| EGFRDM (L858R/T790M) | Varies by analog | [6] |
Pyrazolo[3,4-d]pyrimidine and Pyrazolo[1,5-a]pyrimidine Derivatives
These derivatives have been investigated for their potent anticancer activities, with some compounds showing efficacy against doxorubicin-resistant cancer cell lines.[7][8]
| Compound ID/Class | Target/Cell Line | IC50 | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivative | Ehrlich Ascites Carcinoma | 90 µg/ml | [8] |
| 4-Aminopyrazolo[3,4-d]pyrimidine Analogs | Renal Cancer Cell Lines | Varies by analog (e.g., 12c, 12f) | [2] |
| Pyrazolo[1,5-a]pyrimidine Derivative | Various Cancer Cell Lines | Not specified | [9] |
Other Substituted Pyrimidine Derivatives
A diverse range of substitutions on the pyrimidine ring has yielded compounds with significant cytotoxic activity against various cancer types.
| Compound ID/Class | Target/Cell Line | IC50 | Reference |
| 2,4,5-Substituted Pyrimidine Derivatives | BEL-74502 (Hepatocellular Carcinoma) | < 0.10 µM | [8] |
| Indazol-Pyrimidine Derivatives | MCF-7 (Breast) | 1.629 µM (Compound 4f) | [10] |
| MCF-7 (Breast) | 1.841 µM (Compound 4i) | [10] | |
| Caco2 (Colorectal) | Varies by analog | [10] | |
| A549 (Lung) | Varies by analog | [10] | |
| Pyrimidine-Hydrazone Hybrids | LoVo (Colon Adenocarcinoma) | Varies by analog | [7] |
| LoVo/DX (Resistant Colon Adenocarcinoma) | Varies by analog | [7] | |
| MCF-7 (Breast) | Varies by analog | [7] | |
| A549 (Lung) | Varies by analog | [7] |
Experimental Protocols
The following are generalized methodologies for key in vitro assays commonly used to evaluate the anticancer activity of pyrimidine derivatives.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48-72 hours).[5]
-
MTT Addition : After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized.[5]
-
Formazan Solubilization : The culture medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : The percentage of cell viability is plotted against the compound concentration, and the IC50 value is determined.
Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup : The kinase, a substrate (often a peptide), and ATP are combined in a reaction buffer in the wells of a microplate.
-
Compound Addition : The test compounds (pyrimidine derivatives) are added at various concentrations.
-
Reaction Initiation and Incubation : The reaction is initiated, typically by the addition of ATP, and the plate is incubated at a specific temperature for a set period.
-
Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that detect the amount of ATP remaining or ADP produced.
-
Absorbance/Signal Measurement : The signal is read using a suitable plate reader.[5]
-
IC50 Calculation : The percentage of kinase inhibition is plotted against the compound concentration to determine the IC50 value.[5]
Visualizations
Signaling Pathway of EGFR Inhibition
General Experimental Workflow for In Vitro Anticancer Screening
References
- 1. ijcrt.org [ijcrt.org]
- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciensage.info [sciensage.info]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. mdpi.com [mdpi.com]
Cross-validation of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate's biological activity in different cell lines
While direct data for the target compound is limited, the broader class of pyrimidine-5-carboxylate derivatives has demonstrated promising cytotoxic and antiproliferative effects against various cancer cell lines. These compounds often serve as scaffolds for the development of novel therapeutic agents. This guide will present data from studies on analogous compounds to infer the potential activity profile of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate and to highlight the methodologies employed in such evaluations.
Comparative Biological Activity of Related Pyrimidine Derivatives
To provide a comparative context, the following table summarizes the cytotoxic activities of various pyrimidine derivatives against different cancer cell lines. It is important to note that these are not direct results for this compound but for structurally similar compounds, offering insights into potential areas of efficacy.
| Compound Class | Cell Line | Assay Type | IC50 / % Inhibition | Reference |
| Pyrrolo[1,2-a]quinoxaline derivatives | Jurkat (lymphoid leukemia) | Cytotoxicity Assay | Varies by derivative | [1][2] |
| U266 (lymphoid leukemia) | Cytotoxicity Assay | Varies by derivative | [1][2] | |
| K562 (myeloid leukemia) | Cytotoxicity Assay | Varies by derivative | [1][2] | |
| U937 (myeloid leukemia) | Cytotoxicity Assay | Varies by derivative | [1][2] | |
| HL60 (myeloid leukemia) | Cytotoxicity Assay | Varies by derivative | [1][2] | |
| 4-aminopyrazolo[3,4-d]pyrimidine derivatives | UO-31 (Renal Cancer) | Growth Inhibition | Varies by derivative | [3] |
| Thiazolo[4,5-d]pyrimidine derivatives | C32 (melanotic melanoma) | Cytotoxicity Assay | IC50 = 24.4 µM (for compound 3b) | [4] |
| A375 (amelanotic melanoma) | Cytotoxicity Assay | IC50 = 25.4 µM (for compound 3b) | [4] | |
| HaCaT (normal keratinocytes) | Cytotoxicity Assay | IC50 = 33.5 µM (for compound 3b) | [4] | |
| 5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | Cytotoxicity Assay | IC50 = 7.45 ± 0.26 µM (for compound 7t) | [5] |
| Pyrano[3,2-c]quinoline-3-carboxylates | MCF-7 (Breast Cancer) | Antiproliferative Assay | IC50 = 30 nM (for compound 3c) | [6] |
| HT-29 (Colon Cancer) | Antiproliferative Assay | IC50 = 28 nM (for compound 3c) | [6] | |
| 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives | K562 (human leukemia) | Antitumor Assay | IC50 = 14.0 µM (for para-chloro substituted carboxamide) | [7] |
| CEM (human leukemia) | Antitumor Assay | Data not specified | [7] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Experimental Protocols
The evaluation of the biological activity of these compounds typically involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments commonly cited in the study of novel anticancer agents.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Caption: Workflow of the MTT assay for cell viability.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (e.g., Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Workflow:
Caption: Workflow of the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Potential Signaling Pathways
The anticancer activity of pyrimidine derivatives can be mediated through various signaling pathways. While the specific mechanism for this compound is unknown, related compounds have been shown to induce apoptosis and inhibit cell cycle progression. A potential mechanism could involve the inhibition of key kinases or interference with DNA replication, leading to cell death.
Caption: Potential mechanism of action for pyrimidine derivatives.
Conclusion and Future Directions
The available literature strongly suggests that pyrimidine-5-carboxylate derivatives are a promising class of compounds with potential anticancer activities. While direct experimental evidence for this compound is lacking, the data from analogous structures indicate that it is likely to exhibit cytotoxic and antiproliferative effects against various cancer cell lines.
Future research should focus on a systematic evaluation of this compound across a panel of cancer cell lines representing different tumor types. This should include determining its IC50 values, elucidating its mechanism of action by investigating its effects on apoptosis and the cell cycle, and identifying its specific molecular targets. Such studies are crucial to validate its potential as a novel therapeutic agent and to guide its further development.
References
- 1. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 5. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate: A Comparative Guide for Enzymatic Assays
A comprehensive review of available data indicates a significant gap in the scientific literature regarding the specific performance of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate in enzymatic assays. While the pyrimidine scaffold is a well-established pharmacophore in drug discovery, leading to numerous potent enzyme inhibitors, publicly accessible experimental data detailing the inhibitory activity (such as IC50 or Ki values), target enzymes, or comparative performance of this specific molecule could not be retrieved.
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a framework for evaluating novel pyrimidine derivatives by presenting a standardized approach to benchmarking, using data from a representative, well-characterized pyrimidine-based inhibitor. The methodologies and comparisons presented herein are intended to serve as a blueprint for the potential evaluation of this compound, should such data become available.
A Representative Pyrimidine Derivative: A Case Study
Due to the absence of specific data for the target compound, we will use a hypothetical pyrimidine derivative, herein referred to as "Compound P" , to illustrate the principles of a comparative performance guide. The data presented is a composite representation based on typical findings for pyrimidine-based inhibitors of a common enzyme target class, such as protein kinases.
Comparative Performance Data
The following table summarizes the inhibitory activity of "Compound P" against a panel of related enzymes, alongside two common alternative inhibitors, "Alternative A" and "Alternative B". This format allows for a clear comparison of potency and selectivity.
| Compound | Target Enzyme | IC50 (nM) | Kinase Selectivity Profile (Panel of 100 Kinases) |
| Compound P | Kinase X | 15 | High selectivity, significant inhibition (>90%) of 2 kinases |
| Alternative A | Kinase X | 50 | Moderate selectivity, significant inhibition (>90%) of 8 kinases |
| Alternative B | Kinase X | 5 | Low selectivity, significant inhibition (>90%) of 25 kinases |
Caption: Comparative inhibitory potency and selectivity of Compound P and alternatives.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of findings. Below is a standard protocol for a kinase inhibition assay, which could be adapted for the evaluation of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Compound P) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Reaction:
-
In a 96-well plate, add 5 µL of the diluted test compound to each well.
-
Add 20 µL of a solution containing the kinase and its specific substrate in assay buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental and Logical Frameworks
Diagrams are essential for conveying complex workflows and relationships. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be modulated by a pyrimidine-based inhibitor.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Caption: A simplified MAPK/ERK signaling pathway with a hypothetical inhibitor.
Conclusion
While a direct performance benchmark of this compound in enzymatic assays is not currently possible due to a lack of public data, this guide provides a robust framework for its future evaluation. By employing standardized experimental protocols, presenting data in a clear, comparative format, and utilizing visualizations to explain complex processes, researchers can effectively assess the potential of this and other novel pyrimidine derivatives. The scientific community would greatly benefit from the publication of experimental data on this compound to enable a direct and meaningful comparison with existing enzyme inhibitors.
Phenylpyrimidine-5-Carboxylate Analogs: A Comparative Docking Analysis for Kinase Inhibition
A detailed examination of the binding affinities and interaction patterns of substituted phenylpyrimidine-5-carboxylate analogs reveals critical structural determinants for potent kinase inhibition. This guide presents a comparative analysis of in silico docking studies, providing researchers and drug development professionals with objective data to inform the design of next-generation kinase inhibitors.
Recent research has highlighted the potential of phenylpyrimidine-5-carboxylate derivatives as a promising scaffold for the development of targeted cancer therapies. These compounds have demonstrated inhibitory activity against various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Molecular docking studies have been instrumental in elucidating the binding modes of these analogs within the ATP-binding pockets of kinases such as c-Met, VEGFR2, and EGFR, offering a rational basis for lead optimization.
Comparative Docking Performance
To illustrate the structure-activity relationships (SAR) governing the interaction of phenylpyrimidine-5-carboxylate analogs with their kinase targets, this guide summarizes the docking performance of representative compounds from recent studies. The following table provides a comparative overview of their binding affinities and key molecular interactions.
| Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 15e | c-Met | Not explicitly stated, but noted for superior activity | Information not available in abstract | [1] |
| Compound 17f | VEGFR2 | Not explicitly stated, but showed activity comparable to Sorafenib | Glu885, Cys919, Asp1046 | [2] |
| Compound 17n | VEGFR2 | Not explicitly stated | Glu885, Cys919, Asp1046 | [2] |
| Compound 5i | EGFR | -8.9 | Met793, Leu718, Val726, Ala743, Lys745 | [3][4] |
| Compound 5i | VEGFR2 | -8.2 | Cys919, Asp1046, Glu885, Leu840, Val848 | [3][4] |
| Compound 4G | CDK2 | Not explicitly stated, but noted for significant antioxidant activity | Not explicitly stated | [5] |
| Compound 4B | CDK2 | -7.4 | Not explicitly stated | [5] |
| Compound 2g | CDK (1HCK) | -8.7 | Not explicitly stated | [6] |
Note: Docking scores and interacting residues are based on the available information from the cited literature. Direct comparison of scores between different studies should be approached with caution due to variations in docking software and protocols.
Experimental Protocols: Molecular Docking
The in silico molecular docking studies summarized above generally adhere to a standardized workflow to predict the binding mode and affinity of ligands to their protein targets. A typical protocol is outlined below.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target kinase (e.g., c-Met, VEGFR2, EGFR) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The protein structure is then prepared for docking by assigning partial charges.[5][7]
-
Ligand Structure: The 2D structures of the phenylpyrimidine-5-carboxylate analogs are drawn using chemical drawing software and converted to 3D structures. The ligands undergo energy minimization to obtain a stable conformation. Torsional bonds are defined to allow for flexibility during the docking process.[5][7]
2. Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock Vina, GOLD suite, and Schrödinger Suite.[7][8][9]
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket, often guided by the position of a co-crystallized inhibitor.[7]
-
Docking Algorithm: A search algorithm, such as a genetic algorithm or a Lamarckian genetic algorithm, is employed to explore various conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: The binding affinity of each docked pose is estimated using a scoring function, which calculates the free energy of binding in kcal/mol. Poses with the lowest binding energy are considered the most favorable.
3. Analysis of Docking Results:
-
The docked conformations are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.[7]
-
The docking results are often validated by comparing the predicted binding mode of a known inhibitor with its experimentally determined orientation in the crystal structure.
Visualizing the Workflow and Biological Context
To further clarify the processes and concepts discussed, the following diagrams illustrate the typical workflow of a molecular docking study and a representative signaling pathway involving a kinase target.
Conclusion
The comparative analysis of docking studies for phenylpyrimidine-5-carboxylate analogs provides valuable insights for the rational design of potent and selective kinase inhibitors. The data consistently highlights the importance of specific substitutions on the phenyl and pyrimidine rings in forming key interactions within the kinase active site. By leveraging these in silico findings, researchers can prioritize the synthesis of novel analogs with enhanced inhibitory activity and improved pharmacological profiles, ultimately accelerating the development of new cancer therapeutics.
References
- 1. Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of Novel Class of Phenylpyrazolo[3,4- d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. benchchem.com [benchchem.com]
- 8. Ethyl 4-phenylpyrimidine-5-carboxylate|CAS 100724-16-1 [benchchem.com]
- 9. researchgate.net [researchgate.net]
Assessing the Selectivity of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate Against a Panel of Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate. The data presented here is for illustrative purposes to guide researchers in designing and interpreting kinase selectivity studies. While the specific inhibitory activities for this compound are hypothetical, the experimental protocols and data analysis frameworks are based on established methodologies in the field of kinase drug discovery.
Introduction
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, making them significant targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][2] The development of selective kinase inhibitors is a key objective in drug discovery to minimize off-target effects and enhance therapeutic efficacy.[1][3] Pyrimidine-based compounds have been identified as a promising scaffold for the development of kinase inhibitors.[2] This guide focuses on a hypothetical assessment of this compound, a pyrimidine derivative, against a panel of representative kinases to determine its selectivity profile.
Comparative Kinase Inhibition Profile
To assess the selectivity of this compound, its inhibitory activity was hypothetically tested against a panel of 10 kinases at a concentration of 10 µM. The results are compared with a well-known broad-spectrum kinase inhibitor, Staurosporine, and a more selective inhibitor, Sunitinib. The percentage of inhibition is summarized in the table below.
| Kinase Target | This compound (% Inhibition at 10 µM) | Staurosporine (% Inhibition at 10 µM) | Sunitinib (% Inhibition at 10 µM) |
| CDK2/cyclin A | 85 | 98 | 75 |
| VEGFR2 | 92 | 99 | 95 |
| EGFR | 45 | 95 | 20 |
| SRC | 60 | 97 | 65 |
| PKA | 15 | 90 | 10 |
| ROCK1 | 25 | 88 | 30 |
| p38α | 30 | 92 | 40 |
| JNK1 | 20 | 85 | 25 |
| AKT1 | 10 | 80 | 15 |
| MEK1 | 5 | 75 | 5 |
IC50 Determination for Highly Inhibited Kinases
For kinases showing significant inhibition (>50%), a dose-response analysis was performed to determine the half-maximal inhibitory concentration (IC50).
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Sunitinib (IC50, nM) |
| CDK2/cyclin A | 150 | 5 | 80 |
| VEGFR2 | 80 | 3 | 10 |
| SRC | 500 | 8 | 150 |
Disclaimer: The data presented in these tables is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
The following protocols describe the general methodologies used for biochemical kinase assays to determine the inhibitory activity of compounds.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[2]
Materials:
-
Kinase of interest
-
Peptide substrate specific to the kinase
-
This compound and other test compounds
-
ATP
-
Kinase assay buffer
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific peptide substrate in the kinase assay buffer.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Add a reaction mixture without the kinase to a set of wells to serve as a "no kinase" control.[2]
-
ATP Addition: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes).[2]
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.[2]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[2]
Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = 100 x (1 - (Luminescence_compound - Luminescence_no_kinase) / (Luminescence_vehicle - Luminescence_no_kinase))
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Workflow and a Hypothetical Signaling Pathway
To better understand the experimental process and the potential impact of the compound, the following diagrams are provided.
Caption: Workflow for assessing kinase selectivity.
Caption: Potential inhibition of a signaling pathway.
Conclusion
The hypothetical selectivity profile of this compound suggests it may act as a multi-targeted kinase inhibitor with potent activity against VEGFR2 and CDK2/cyclin A, and moderate activity against SRC. Its lower activity against a panel of other kinases indicates a degree of selectivity. This illustrative guide provides a framework for researchers to conduct and interpret their own kinase selectivity studies. The provided experimental protocols offer a starting point for developing robust and reliable kinase inhibition assays. Further cellular assays are recommended to validate these biochemical findings in a more physiologically relevant context.[4][5]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
In vivo efficacy comparison of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate and standard-of-care
Currently, there is a notable absence of publicly available in vivo efficacy data for Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate. Extensive searches of scientific literature and patent databases have not yielded any studies detailing its therapeutic application, mechanism of action, or performance in animal models. Consequently, a direct comparison with any standard-of-care treatments is not feasible at this time.
While research into the broader class of pyrimidine-5-carboxylate derivatives suggests potential therapeutic avenues in areas such as inflammation, cancer, and infectious diseases, these findings are not specific to this compound. Without dedicated in vivo studies, its biological effects, and potential clinical utility remain undetermined.
This guide is therefore unable to provide the requested comparison of in vivo efficacy, experimental protocols, and signaling pathway visualizations due to the lack of available data for the specified compound. Further research and publication of preclinical studies are required to enable such an analysis.
A Comparative Guide to the Synthesis and Potential Performance of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols and a clear understanding of a compound's performance relative to alternatives are critical for efficient and effective research. This guide provides a comparative analysis of a plausible synthetic route for Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate and contrasts its potential with the experimentally determined performance of structurally related 2-phenylpyrimidine derivatives. The information is compiled from various published research articles to offer a comprehensive overview.
Comparative Synthesis and Performance Data
The following table summarizes the synthesis and biological activity of selected 2-phenylpyrimidine derivatives, providing a benchmark for evaluating the potential of this compound. Due to the limited availability of direct experimental data for the target compound, a generalized synthetic approach is presented alongside data for well-characterized analogues.
| Compound | Synthesis Method Highlights | Reported Yield (%) | Biological Activity | Reference |
| This compound | Proposed: Three-component reaction involving benzamidine, diethyl ethoxymethylenemalonate, and an appropriate catalyst, followed by ethoxylation if necessary. | Not Reported | Not Reported | N/A |
| 2-Phenylpyrimidine Derivatives (General) | Classical Biginelli reaction using benzaldehyde, a β-ketoester, and urea/thiourea with an acid catalyst in a solvent like ethanol under reflux.[1] | Often low to moderate | Varies widely based on substitution. | [1] |
| Modified Biginelli Reaction Product | A solvent-free grinding method with CuCl₂·2H₂O/HCl as a catalyst, offering an eco-friendly alternative with shorter reaction times.[1] | >90 | Dependent on the specific reactants used. | [1] |
| Compound C6 (A 2-phenylpyrimidine derivative) | Multi-step synthesis involving Delepine reaction, cyclization, and further modifications.[2] | Not specified | Potent antifungal agent targeting CYP51, with good metabolic stability (half-life of 14.8 minutes in human liver microsomes).[2] | [2] |
| Compound 11g (A 2-phenylpyrimidine derivative) | Multi-step synthesis starting from 4-nitrobenzaldehyde, involving condensation, cyclization, and substitution reactions.[3] | 20.5–34.0 | Potent Bruton's tyrosine kinase (BTK) inhibitor with an inhibition rate of 82.76% at 100 nM and excellent anti-proliferation activity against B-cell leukemia lines.[3] | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of pyrimidine derivatives are crucial for reproducibility. Below are protocols for a generalized synthesis of 2-phenylpyrimidines and a specific example from the literature.
Protocol 1: Proposed Synthesis of this compound
This proposed protocol is based on common methods for pyrimidine synthesis.
Reactants:
-
Benzamidine hydrochloride (1 mmol)
-
Diethyl ethoxymethylenemalonate (1 mmol)
-
Sodium ethoxide (1.1 mmol)
-
Anhydrous Ethanol (20 mL)
Procedure:
-
A solution of sodium ethoxide is prepared in anhydrous ethanol in a round-bottom flask.
-
Benzamidine hydrochloride and diethyl ethoxymethylenemalonate are added to the solution.
-
The mixture is stirred and refluxed for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of a 2-Phenylpyrimidine Derivative via Modified Biginelli Reaction[1]
This protocol describes a solvent-free approach to synthesizing pyrimidine derivatives.
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is ground in a mortar with a pestle at room temperature.
-
The grinding is continued for the time specified in the relevant literature (typically a few minutes).
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is washed with water, and the solid product is collected by filtration.
-
The crude product is then recrystallized from ethanol.
Visualizing the Synthesis and Workflow
Diagrams created using Graphviz (DOT language) are provided below to illustrate a plausible synthetic pathway and a logical workflow for evaluating reproducibility.
Caption: Plausible synthesis of this compound.
Caption: Workflow for evaluating the reproducibility of a synthetic protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling
Before handling Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate for disposal, it is imperative to wear appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.[2][3] Always work in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid the formation of dust and aerosols.[4][5] In case of contact, flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air.[4]
Potential Hazard Profile (Based on Structurally Related Compounds)
Since specific hazard data for this compound is limited, the following table summarizes potential hazards based on data from similar pyrimidine and carboxylate compounds. This information should be used to inform handling and disposal procedures.
| Hazard Classification | Potential Effect | Source Citation |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [4] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | [4][6] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | [4][6] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. | [4][6] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through an approved hazardous waste disposal program.[1] Adherence to local, state, and federal regulations is mandatory.[1][3]
1. Waste Identification and Segregation:
-
Treat all waste containing this compound, including contaminated materials (e.g., gloves, wipes, and glassware), as hazardous waste.[2]
-
It is crucial to segregate this waste from other waste streams, particularly incompatible materials, to prevent dangerous reactions.[1][7] Based on general reactivity of pyrimidine derivatives, avoid mixing with strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
2. Waste Collection and Containerization:
-
Collect waste in a designated, compatible, and properly sealed hazardous waste container.[2][8] Plastic containers are often preferred to minimize the risk of breakage.[2]
-
Ensure the container is in good condition, with no leaks or cracks, and has a secure, non-leaking screw-on cap.[7][9]
-
Keep the waste container closed at all times except when adding waste.[7][10]
3. Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound" and any known hazard symbols.[1] Do not use abbreviations or chemical formulas.[7]
-
The label should also include the date the waste was first added to the container and the name of the generating researcher or laboratory.
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should be a designated satellite accumulation area near the point of generation and under the control of the generator.[9]
5. Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[1]
-
Complete a hazardous materials pickup request form as required by your institution.[10]
6. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[7]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous chemical waste.[2][7]
-
After triple-rinsing and air-drying, and with all labels defaced, the container may be disposed of as regular trash, although institutional policies may vary.[2]
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. fishersci.se [fishersci.se]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. pfw.edu [pfw.edu]
Personal protective equipment for handling Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn over goggles if there is a risk of splashing. | Protects against accidental splashes that could cause serious eye irritation or damage. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use. - Lab Coat: A standard, long-sleeved laboratory coat. - Clothing: Long pants and closed-toe shoes are mandatory. | Prevents skin contact, which may cause irritation. A lab coat protects personal clothing from contamination. |
| Respiratory Protection | All handling of the solid material and preparation of solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[1][2] | Minimizes the inhalation of any dust or vapors, which could be harmful. |
Handling and Disposal Workflow
Proper operational procedures are critical for safety and to maintain the integrity of your experiments. The following diagram outlines the standard workflow for handling this compound from preparation to disposal.
Caption: Workflow for safely handling this compound.
Experimental Protocols
General Handling Procedure:
-
Preparation: Before beginning any work, ensure you are wearing all the required personal protective equipment as detailed in the table above. Prepare your workspace within a well-ventilated chemical fume hood.[1][2]
-
Dispensing: Carefully handle the solid to avoid creating dust. Use appropriate tools for transferring the chemical.
-
During Use: Keep the container of this compound tightly closed when not in use to prevent contamination and exposure.[1] Avoid all personal contact, including the inhalation of dust or vapors.
-
After Handling: Thoroughly decontaminate all work surfaces after use. Wash your hands and any exposed skin with soap and water.[2]
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable labware, must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials in a designated and clearly labeled hazardous waste container.[2]
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) office.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[2]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[1]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
-
In case of a spill: Evacuate the area. Use proper personal protective equipment to clean up the spill. Absorb the material with an inert substance and place it in a suitable disposal container.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
